7-Chlorothieno[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chlorothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHLEPHFARWKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579336 | |
| Record name | 7-Chlorothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28948-58-5 | |
| Record name | 7-Chlorothieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chlorothieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 7-Chlorothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chlorothieno[2,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thienopyridine core serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. It includes a compilation of its known quantitative data, detailed experimental protocols for its synthesis and the determination of its basicity, and a discussion of its reactivity. Furthermore, this guide explores the biological context of the thieno[2,3-c]pyridine (B153571) scaffold, with a focus on its role in the development of kinase inhibitors and P2Y12 receptor antagonists, illustrated through detailed signaling pathway diagrams.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature.[1] The presence of the electron-withdrawing chlorine atom and the fused thiophene (B33073) ring significantly influences its electronic properties and reactivity.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNS | [1][2] |
| Molecular Weight | 169.6 g/mol | [1][2] |
| CAS Number | 28948-58-5 | [1][2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2] |
| UV Absorption (λmax) | 229, 299, 308 nm | [2] |
| InChI | InChI=1S/C7H4ClNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | [1][2] |
| InChIKey | HRHLEPHFARWKKU-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CN=C(C2=C1C=CS2)Cl | [1] |
Reactivity and Basic Properties
The reactivity of the this compound nucleus is primarily dictated by the electronic characteristics of its constituent thiophene and pyridine (B92270) rings. The thiophene ring is an electron-rich aromatic system, whereas the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom.[3]
The chlorine atom at the 7-position is a key functional handle, being highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity is enhanced by its position alpha to the pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction.[3] This makes the C-7 position a prime site for introducing molecular diversity, allowing for the straightforward synthesis of a variety of 7-substituted analogs by reaction with nucleophiles such as amines, alcohols, and thiols.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a general protocol for the experimental determination of its pKa.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of thieno[2,3-c]pyridin-7(6H)-one.
Reaction Scheme:
Experimental Protocol:
-
Reagents and Equipment:
-
6H-Thieno[2,3-c]pyridin-7-one
-
Phosphorous oxychloride (POCl₃)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 6H-Thieno[2,3-c]pyridin-7-one (e.g., 2.3 g, 15.22 mmol) in phosphorous oxychloride (50 mL).
-
Heat the resulting solution to 100 °C under a reflux condenser with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously quench the excess phosphorous oxychloride by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
Experimental Determination of pKa
The pKa of this compound can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry. A general protocol for potentiometric titration is provided below.
Experimental Protocol:
-
Reagents and Equipment:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1 mL) of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution as a function of the volume of HCl added.
-
Determine the equivalence point from the titration curve (the point of maximum slope).
-
The pH at half the equivalence point volume is equal to the pKa of the conjugate acid (7-chlorothieno[2,3-c]pyridinium ion). The pKa of the base can then be calculated using the equation pKa + pKb = 14.
-
Biological Context and Signaling Pathways
The thieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Derivatives have shown promise as antimicrobial and anticancer agents.[4] Notably, this scaffold is a key component in the development of kinase inhibitors and P2Y12 receptor antagonists.
Thieno[2,3-c]pyridines as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The thieno[2,3-c]pyridine core can act as a bioisostere for the purine (B94841) base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. Thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of various kinases, including G protein-coupled receptor kinase 2 (GRK2) and heat shock protein 90 (Hsp90).
// Nodes GPCR [label="GPCR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Agonist [label="Agonist", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="G Protein\n(αβγ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRK2 [label="GRK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Arrestin [label="β-Arrestin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Receptor_Internalization [label="Receptor\nInternalization", shape=oval, fillcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream\nSignaling", shape=oval, fillcolor="#FFFFFF"]; Thienopyridine [label="this compound\nDerivative (Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges Agonist -> GPCR [label="Activation"]; GPCR -> G_Protein [label="Activation"]; G_Protein -> Downstream_Signaling; G_Protein -> GRK2 [label="Recruitment"]; GRK2 -> GPCR [label="Phosphorylation"]; GPCR -> Beta_Arrestin [label="Binding"]; Beta_Arrestin -> Receptor_Internalization; Thienopyridine -> GRK2 [arrowhead=tee, style=dashed, color="#EA4335"]; } dot Caption: GRK2 Signaling Pathway Inhibition.
// Nodes Hsp90 [label="Hsp90", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Client_Protein [label="Client Protein\n(e.g., Kinase, Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ADP [label="ADP + Pi", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chaperone_Complex [label="Chaperone\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Folded_Protein [label="Folded/Active\nClient Protein", shape=oval, fillcolor="#FFFFFF"]; Degradation [label="Ubiquitination &\nProteasomal Degradation", shape=oval, fillcolor="#FFFFFF"]; Thienopyridine [label="this compound\nDerivative (Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges Hsp90 -> Chaperone_Complex; Client_Protein -> Chaperone_Complex; ATP -> Hsp90; Hsp90 -> ADP; Chaperone_Complex -> Folded_Protein; Thienopyridine -> Hsp90 [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits ATP\nbinding"]; Client_Protein -> Degradation [style=dashed, color="#5F6368"]; Thienopyridine -> Client_Protein [style=invis]; edge [style=invis]; Hsp90 -> Client_Protein; } dot Caption: Hsp90 Chaperone Cycle Inhibition.
Thienopyridines as P2Y12 Receptor Antagonists
The broader class of thienopyridines are well-known for their antiplatelet activity, which is mediated through the irreversible antagonism of the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor on the surface of platelets that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet aggregation.
// Nodes P2Y12 [label="P2Y12 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADP [label="ADP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gi_Protein [label="Gi Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl\nCyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=oval, fillcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; VASP_P [label="VASP-P", shape=oval, fillcolor="#FFFFFF"]; Platelet_Aggregation [label="Inhibition of\nPlatelet Aggregation", shape=oval, fillcolor="#FFFFFF"]; Thienopyridine [label="this compound\nDerivative (Antagonist)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges ADP -> P2Y12 [label="Activation"]; P2Y12 -> Gi_Protein [label="Activation"]; Gi_Protein -> AC [arrowhead=tee, label="Inhibition"]; AC -> cAMP [label="Production"]; cAMP -> PKA [label="Activation"]; PKA -> VASP_P [label="Phosphorylation"]; VASP_P -> Platelet_Aggregation; Thienopyridine -> P2Y12 [arrowhead=tee, style=dashed, color="#EA4335", label="Irreversible\nAntagonism"]; } dot Caption: P2Y12 Receptor Signaling Pathway.
Conclusion
This compound is a valuable heterocyclic building block with a rich potential for derivatization, particularly at the C-7 position. Its basic properties, governed by the pyridine nitrogen, are modulated by the fused thiophene ring and the chloro-substituent. The thieno[2,3-c]pyridine scaffold has demonstrated significant utility in the development of kinase inhibitors and P2Y12 receptor antagonists, highlighting its importance in modern drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound and its derivatives. Further investigation into the specific biological targets and mechanisms of action of novel this compound derivatives is warranted to fully explore their therapeutic potential.
References
An In-depth Technical Guide to 7-Chlorothieno[2,3-c]pyridine (CAS 28948-58-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorothieno[2,3-c]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its thienopyridine core is a bioisostere of purine, making it a valuable scaffold for the design of novel therapeutic agents. The presence of a chlorine atom at the 7-position provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. While direct biological activity data for the parent compound is limited in publicly available literature, its primary role as a key intermediate in the development of biologically active molecules, particularly kinase inhibitors, is well-documented.
Chemical and Physical Properties
This compound is a colorless to light yellow crystalline solid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 28948-58-5 | [2][3] |
| Molecular Formula | C₇H₄ClNS | [2][3] |
| Molecular Weight | 169.63 g/mol | [1][2] |
| Physical Form | Crystalline Solid | [3] |
| Melting Point | 39 to 42°C | |
| Boiling Point | 296.5°C at 760 mmHg | |
| Purity | ≥97% or ≥98% | [3] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [3] |
| λmax | 229, 299, 308 nm | [3] |
| InChI Key | HRHLEPHFARWKKU-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CN=C(C2=C1C=CS2)Cl | [2] |
Synthesis
The most direct synthesis of this compound involves the chlorination of thieno[2,3-c]pyridin-7(6H)-one.
Experimental Protocol: Synthesis from Thieno[2,3-c]pyridin-7(6H)-one
This protocol is adapted from a procedure described in US Patent 6,034,093.
Materials:
-
6H-Thieno[2,3-c]pyridin-7-one
-
Phosphorous oxychloride (POCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hexanes
-
Water
-
Saturated Sodium Chloride (NaCl) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 6H-Thieno[2,3-c]pyridin-7-one (1.0 eq) in phosphorous oxychloride (excess, acting as both reagent and solvent).
-
Heat the solution to 100°C and maintain for 4 hours.
-
After cooling, concentrate the solution under reduced pressure to remove excess POCl₃.
-
Dissolve the residue in dichloromethane.
-
Wash the organic solution with water and then with a saturated NaCl solution.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of 40% to 60% dichloromethane in hexanes to yield this compound as a white solid.
Analytical Data
Mass Spectrometry
-
Electron Ionization Mass Spectrum (EI-MS): The mass spectrum shows a molecular ion peak [M]⁺ at m/z = 169, with a characteristic chlorine isotope pattern at m/z = 171.
-
Predicted Collision Cross Section (CCS) Values:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 169.98258 | 127.4 |
| [M+Na]⁺ | 191.96452 | 140.6 |
| [M-H]⁻ | 167.96802 | 132.0 |
| [M+NH₄]⁺ | 187.00912 | 151.5 |
| [M+K]⁺ | 207.93846 | 136.0 |
NMR Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): δ 8.26 (d, 1H), 7.76 (d, 1H), 7.62 (d, 1H), 7.41 (d, 1H).
Applications in Drug Discovery and Materials Science
This compound is primarily utilized as a versatile synthetic intermediate for the creation of more complex molecules with a range of applications.
-
Pharmaceuticals: It serves as a foundational scaffold for the synthesis of various pharmaceutical compounds.[1] The thienopyridine core is a key feature in molecules designed as kinase inhibitors for potential anticancer therapies.[4] Derivatives have also been explored for antimicrobial and anti-inflammatory activities.[5]
-
Agrochemicals: The reactivity of the chloro-substituted pyridine (B92270) ring makes it a useful building block for the development of novel agrochemicals.[1][5]
-
Materials Science: This compound is also used as an intermediate in the synthesis of Organic Light-Emitting Diode (OLED) materials.
Biological Context and Experimental Workflows
While this compound itself is not extensively documented as a biologically active agent, its derivatives are of significant interest as modulators of cellular signaling pathways, particularly those involving protein kinases.
Role as a Scaffold for Kinase Inhibitors
The thieno[2,3-c]pyridine (B153571) scaffold is a common core in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for this class of drugs. The chlorine atom at the 7-position can be readily displaced by nucleophiles, allowing for the introduction of various side chains to optimize potency and selectivity for the target kinase.
Generalized Kinase Inhibition Assay Protocol
The following is a general protocol for an in vitro kinase inhibition assay, which would be a typical first step in evaluating the biological activity of derivatives synthesized from this compound.
Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a specific protein kinase (IC₅₀).
Materials:
-
Purified recombinant protein kinase
-
Specific peptide substrate for the kinase
-
Test compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 60-120 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves a two-step process of terminating the kinase reaction and depleting remaining ATP, followed by the conversion of ADP to ATP and a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety Information
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. While its own biological profile is not extensively characterized, its utility as a key intermediate for the synthesis of potent kinase inhibitors and other biologically active molecules is well-established. The synthetic route is straightforward, and the reactive chlorine atom provides a convenient point for diversification. This technical guide provides researchers and drug development professionals with the core information needed to effectively utilize this compound in their research endeavors.
References
An In-depth Technical Guide to 7-Chlorothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 7-Chlorothieno[2,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research.
Molecular Structure and Identifiers
This compound is a bicyclic heteroaromatic compound featuring a thiophene (B33073) ring fused to a pyridine (B92270) ring, with a chlorine atom substituted at the 7-position.
Molecular Formula: C₇H₄ClNS[1][2][3]
Structure:
Identifiers:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 169.63 g/mol | [3] |
| Monoisotopic Mass | 168.9753 Da | [4] |
| Physical Form | Crystalline solid | [1] |
| Melting Point | 39 to 42°C | [5] |
| Boiling Point | 296.5 °C at 760 mmHg | |
| Purity | ≥97% | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| UV Absorption | 229, 299, 308 nm | [1] |
Synthesis
A documented synthetic route for this compound involves the chlorination of thieno[2,3-c]pyridin-7(6H)-one.
Experimental Protocol: Synthesis from thieno[2,3-c]pyridin-7(6H)-one
A detailed experimental protocol for this synthesis is not available in the public domain. However, a general procedure can be outlined based on common chemical transformations.
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
Reactants: thieno[2,3-c]pyridin-7(6H)-one, Phosphorus oxychloride (POCl₃).
-
General Steps:
-
Dissolve thieno[2,3-c]pyridin-7(6H)-one in phosphorus oxychloride.
-
Heat the reaction mixture.
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, quench the reaction mixture, typically with ice water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product, for example, by column chromatography.
-
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.
Spectroscopic Data
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 169.98258 |
| [M+Na]⁺ | 191.96452 |
| [M-H]⁻ | 167.96802 |
| [M+NH₄]⁺ | 187.00912 |
| [M+K]⁺ | 207.93846 |
| [M]⁺ | 168.97475 |
| [M]⁻ | 168.97585 |
Data sourced from PubChemLite.[4]
Reactivity and Potential Applications
The thieno[2,3-c]pyridine (B153571) core is a recognized scaffold in medicinal chemistry, often considered a bioisostere of purine. This structural feature suggests potential interactions with various biological targets. Derivatives of the broader thienopyridine class have shown a range of biological activities, including as mGluR1 antagonists.
The chlorine atom at the 7-position serves as a reactive site for nucleophilic substitution, making this compound a useful intermediate for the synthesis of more complex molecules. It is also used as an intermediate in the production of Organic Light Emitting Diode (OLED) materials.[6]
Signaling Pathways and Experimental Workflows
Based on the available literature, there are no specifically elucidated signaling pathways or detailed experimental workflows directly involving this compound to be visualized. Research has focused on the synthesis and biological screening of the broader class of thieno[2,3-c]pyridine derivatives rather than the specific molecular interactions of this particular compound.
Safety Information
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H4ClNS | CID 15914129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H4ClNS) [pubchemlite.lcsb.uni.lu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 7-CHLORO-THIENO[2,3-C] PYRIDINE | 28948-58-5 [chemicalbook.com]
physical and chemical properties of 7-Chlorothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Chlorothieno[2,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details its structural characteristics, physicochemical properties, reactivity, and known synthetic methods.
Core Physical and Chemical Properties
This compound is a solid at room temperature with a molecular formula of C₇H₄ClNS.[1][2] Its core structure consists of a fused thiophene (B33073) and pyridine (B92270) ring system, with a chlorine atom substituted at the 7-position.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNS | [2][4] |
| Molecular Weight | 169.63 g/mol | [3][4] |
| CAS Number | 28948-58-5 | [4] |
| Appearance | Solid | [1] |
| Melting Point | 39 to 42°C | [1] |
| Boiling Point | Data not available | |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |
Spectral Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 169.98258 |
| [M+Na]⁺ | 191.96452 |
| [M-H]⁻ | 167.96802 |
| [M+NH₄]⁺ | 187.00912 |
| [M+K]⁺ | 207.93846 |
| [M]⁺ | 168.97475 |
| [M]⁻ | 168.97585 |
Predicted data from PubChemLite.[6]
Chemical Reactivity and Synthesis
The chemical behavior of this compound is characterized by the distinct electronic properties of its fused heterocyclic rings. The pyridine ring is electron-deficient, while the thiophene ring is electron-rich.[5] This electronic dichotomy governs its reactivity in various chemical transformations.
Nucleophilic Aromatic Substitution: The chlorine atom at the C-7 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This position is alpha to the pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the reaction, facilitating the displacement of the chloride ion. This makes the C-7 position a prime site for introducing structural diversity by reacting it with a wide range of nucleophiles, such as amines, alcohols, and thiols.[5]
Electrophilic Aromatic Substitution: In contrast, the electron-rich thiophene ring is the preferred site for electrophilic attack. Reactions like halogenation and nitration are predicted to occur preferentially at the C-2 position of the thiophene ring.[5]
Synthesis Workflow
A common synthetic route to this compound involves the chlorination of 6H-Thieno[2,3-c]pyridin-7-one.[7]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain [pubmed.ncbi.nlm.nih.gov]
- 3. 1367965-39-6|this compound-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. This compound | C7H4ClNS | CID 15914129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 6. PubChemLite - this compound (C7H4ClNS) [pubchemlite.lcsb.uni.lu]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-depth Technical Guide to the Solubility of 7-Chlorothieno[2,3-c]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-Chlorothieno[2,3-c]pyridine, a key synthetic intermediate in pharmaceutical research. The following sections detail quantitative solubility data in common organic solvents, standardized experimental protocols for solubility determination, and logical workflows relevant to its application in drug development.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. This data is crucial for its use in synthesis, purification, and formulation development. A summary of the available quantitative data is presented in Table 1.
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L)¹ |
| Dimethylformamide (DMF) | 30 | ~0.177 |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 | ~0.177 |
| Ethanol | 30 | ~0.177 |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | ~0.003 |
¹ Molar solubility is estimated based on a molecular weight of 169.6 g/mol for this compound.[1]
Experimental Protocols for Solubility Determination
While specific experimental details for the solubility of this compound are not extensively published, standardized methods such as the shake-flask technique are widely accepted for determining the equilibrium solubility of organic compounds.[2][3][4][5] The following protocol outlines a general procedure applicable to this compound.
Equilibrium Solubility Determination via the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3]
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is quantified.
Apparatus:
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Glass vials with screw caps (B75204) and PTFE-lined septa.
-
Magnetic stirrer and stir bars.
-
Analytical balance.
-
Centrifuge.
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation: Add an excess amount of crystalline this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in the thermostatically controlled shaker. Agitate the mixture at a constant speed and temperature for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean vial for analysis. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the sample from the saturated solution using a validated analytical method, such as HPLC. Construct a calibration curve from the standards to determine the concentration of the compound in the sample.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Visualization of Workflows
Given that this compound is primarily a synthetic intermediate, the following diagrams illustrate a typical experimental workflow for solubility determination and a logical workflow for its use in pharmaceutical synthesis.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Logical workflow for the use of this compound in pharmaceutical synthesis.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Spectroscopic Data of 7-Chlorothieno[2,3-c]pyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Chlorothieno[2,3-c]pyridine and its closely related derivatives. Due to the limited availability of complete, published spectroscopic data for the parent compound, this guide leverages detailed information from published studies on its derivatives to provide a thorough understanding of the expected spectral characteristics and the methodologies for their acquisition. This information is crucial for the identification, characterization, and quality control of this important scaffold in research and drug development.
Core Compound Properties
This compound is a fused heterocyclic compound with the following fundamental properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNS | [1][2][3] |
| Molecular Weight | 169.63 g/mol | [1][3] |
| CAS Number | 28948-58-5 | [1][3] |
| Appearance | Crystalline solid | [1] |
| UV-Vis λmax | 229, 299, 308 nm | [1] |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for derivatives of this compound. This data provides a strong basis for the interpretation of the spectra of the parent compound and other related structures.
¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and connectivity of the protons. Below is a summary of ¹H NMR data for a representative benzothieno[2,3-c]pyridine derivative.
Table 1: ¹H NMR Data for 4-Chloro-8-fluoro-1-(2-nitrophenyl)-1,2-dihydro[4]benzothieno[2,3-c]pyridine-3(4H)-one [5]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C₁-H | 3.95 | s | - |
| C₄-H | 4.16 | s | - |
| C₅-H | 7.21 | d | 8.40 |
| C₆-H | 7.18–7.25 | m | - |
| C₇-H | 7.30 | d | 8.40 |
| 2-NO₂-C₆H₄-C₅-H | 7.40–7.52 | m | - |
| 2-NO₂-C₆H₄-C₄-H | 7.56–7.60 | m | - |
| 2-NO₂-C₆H₄-C₆-H | 7.67 | d | 7.70 |
| 2-NO₂-C₆H₄-C₃-H | 7.83 | d | 7.70 |
| NH (D₂O exchangeable) | 8.60 | s | - |
¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon framework of a molecule.
Table 2: ¹³C NMR Data for 7-Fluoro-2-(3-nitrobenzylidene)[4]benzothiophen-3(2H)-one [5]
| Carbon | Chemical Shift (δ, ppm) |
| Ar-C | 123.56, 124.55, 125.86, 129.04, 131.44 |
| C-₅ (d, J = 20 Hz) | 131.54 |
| Ar-C | 132.41 |
| C-F (d, J = 260 Hz) | 133.89 |
| Ar-C | 135.38, 137.66, 139.38, 140.25, 148.76, 157.58 |
| C=O | 192.32 |
Infrared (IR) Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption bands correspond to the vibrational frequencies of the bonds.
Table 3: IR Spectroscopic Data for 4-Chloro-8-fluoro-1-(3-nitrophenyl)-1,2-dihydro[4]benzothieno[2,3-c]pyridine-3(4H)-one [5]
| Wavenumber (cm⁻¹) | Functional Group |
| 3390 | N-H |
| 3078 | C-H (aromatic) |
| 2927 | C-H (aliphatic) |
| 1685 | C=O |
| 1600 | C=N |
| 1560 | C=C |
| 1527, 1350 | NO₂ |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[6]
Table 4: Predicted m/z for Adducts of this compound [7]
| Adduct | Predicted m/z |
| [M+H]⁺ | 169.98258 |
| [M+Na]⁺ | 191.96452 |
| [M-H]⁻ | 167.96802 |
| [M+NH₄]⁺ | 187.00912 |
| [M+K]⁺ | 207.93846 |
Experimental Protocols
The following sections detail the general experimental methodologies for the synthesis and spectroscopic analysis of thieno[2,3-c]pyridine (B153571) derivatives, based on published literature.
Synthesis Protocol
A common route for the synthesis of the thieno[2,3-c]pyridine scaffold is through the cyclization of substituted thiophenes. A representative synthesis of a thieno[2,3-c]pyridine derivative is outlined below.[4][8]
Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation: [4][8]
-
One-pot Triazolation: 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole is synthesized from 2-acetylthiophene.
-
Pomeranz-Fritsch Cyclization: The resulting triazole undergoes a modified Pomeranz-Fritsch reaction to yield the thieno[2,3-c][4][5][6]triazolo[1,5-a]pyridine core.
-
Acid-mediated Denitrogenative Transformation: The fused triazole is then treated with an acid in the presence of a nucleophile (e.g., an alcohol or a nitrile) to yield the corresponding 7-substituted thieno[2,3-c]pyridine derivative. The reaction is typically carried out under a nitrogen atmosphere and heated. The product is then isolated and purified, often by column chromatography.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at ambient temperature. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
3.2.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using either electrospray ionization (ESI) or chemical ionization (CI) sources.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition: Data is acquired in either positive or negative ion mode to determine the mass-to-charge ratio of the molecular ion and its fragments.
3.2.4. UV-Vis Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer is used.
-
Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., ethanol (B145695) or DMF) to a known concentration.
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelengths of maximum absorbance (λmax) are recorded.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of thieno[2,3-c]pyridine derivatives.
Caption: Generalized workflow for the synthesis and characterization of thieno[2,3-c]pyridine derivatives.
Spectroscopic Identification Logic
This diagram outlines the logical relationship between the different spectroscopic techniques used for the structural elucidation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C7H4ClNS | CID 15914129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 7. PubChemLite - this compound (C7H4ClNS) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1H NMR Spectrum of 7-Chlorothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Chlorothieno[2,3-c]pyridine. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted ¹H NMR spectrum, alongside relevant experimental protocols for synthesis and NMR analysis. This information is intended to support researchers in the identification, characterization, and further development of molecules based on the thieno[2,3-c]pyridine (B153571) scaffold.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on established computational models and provide expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). The numbering of the protons corresponds to the chemical structure of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.60 - 7.80 | Doublet | 5.0 - 6.0 |
| H-3 | 7.20 - 7.40 | Doublet | 5.0 - 6.0 |
| H-4 | 8.20 - 8.40 | Doublet | 5.5 - 6.5 |
| H-5 | 7.40 - 7.60 | Doublet | 5.5 - 6.5 |
Note: Predicted values are generated from computational algorithms and may vary from experimental results. These values should be used as a guide for spectral interpretation.
Structural and Signaling Pathway
The following diagram illustrates the through-bond coupling relationships between the protons in the this compound molecule, which give rise to the observed multiplicities in the ¹H NMR spectrum.
Caption: Proton coupling relationships in this compound.
Experimental Protocols
Synthesis of this compound
One potential synthetic route to this compound involves the chlorination of a thieno[2,3-c]pyridin-7-one precursor. A general procedure is outlined below.
Materials:
-
thieno[2,3-c]pyridin-7(6H)-one
-
Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add thieno[2,3-c]pyridin-7(6H)-one and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the chlorinating agent (e.g., phosphorus oxychloride) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
¹H NMR Spectrum Acquisition
The following is a general protocol for acquiring a ¹H NMR spectrum of a heterocyclic compound like this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of an internal standard, such as TMS (0 ppm), to the solution.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.
Mass Spectrometry Analysis of 7-Chlorothieno[2,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorothieno[2,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. As a member of the thienopyridine class, which includes notable antiplatelet drugs, its structural elucidation and purity assessment are critical.[1][2][3] Mass spectrometry is an indispensable analytical technique for the characterization of such compounds, providing vital information on molecular weight, elemental composition, and structural features through fragmentation analysis. This guide offers an in-depth overview of the mass spectrometric analysis of this compound, including detailed experimental protocols and an exploration of its probable fragmentation pathways.
Molecular Profile
A foundational aspect of mass spectrometry is the precise determination of the analyte's mass.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNS | [4][5] |
| Molecular Weight | 169.63 g/mol | [4] |
| Monoisotopic Mass | 168.9752980 Da | [4] |
The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁷Cl isotope.[6]
Experimental Protocols
The successful mass spectrometric analysis of this compound can be achieved via either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the sample matrix, required sensitivity, and the desired information (e.g., separation of isomers).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation.[7][8]
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or hexane.[9]
-
The recommended concentration is approximately 10 µg/mL to achieve an on-column amount of about 10 ng with a 1 µL injection.[4]
-
Ensure the sample is free of non-volatile materials, strong acids or bases, and particulate matter.[4]
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL (splitless) |
| Inlet Temperature | 250 - 300 °C |
| Carrier Gas | Helium (99.999% purity) |
| Column | 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., DB-5)[10] |
| Oven Program | Initial temperature of 50°C (hold for 1 min), ramp up to 320°C at 10°C/min, hold for 2 min.[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[7] |
| Ionization Energy | 70 eV[10][11] |
| MS Source Temperature | 230 °C[10] |
| Quadrupole Temperature | 150 °C[10] |
| Mass Range | m/z 40-600[10] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly for samples in complex matrices or when dealing with less volatile derivatives.
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile (B52724) and water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Parameters:
| Parameter | Recommended Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Capillary Voltage | 3.2 kV[12] |
| Drying Gas Temperature | 250 °C[12] |
| Drying Gas Flow | 11.0 L/min[12] |
| Nebulizer Pressure | 35 psi[12] |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) |
Mass Spectrometry Fragmentation Analysis
Predicted Fragmentation Data
The following table summarizes the expected major ions in the mass spectrum of this compound.
| m/z (nominal) | Proposed Fragment | Formula | Notes |
| 169/171 | [M]⁺• | C₇H₄ClNS | Molecular ion, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 134 | [M-Cl]⁺ | C₇H₄NS | Loss of a chlorine radical, a common fragmentation for chlorinated compounds.[14] |
| 107 | [C₆H₃S]⁺ | C₆H₃S | Subsequent loss of HCN from the [M-Cl]⁺ ion, a known fragmentation pathway for pyridines.[13] |
| 89 | [C₄H₃S]⁺ | C₄H₃S | Loss of C₂H₂ from the m/z 107 fragment. |
| 69 | [C₃HNS]⁺• | C₃HNS | A fragment potentially arising from the cleavage of the pyridine (B92270) ring. |
Visualizing the Fragmentation Pathway and Experimental Workflow
To better illustrate the logical flow of the analysis, the following diagrams have been generated using the DOT language.
Conclusion
The mass spectrometric analysis of this compound is a robust method for its identification and structural characterization. While this guide provides detailed, generalized protocols for GC-MS and LC-MS analysis, method optimization may be required based on the specific instrumentation and sample complexity. The predicted fragmentation pathway, based on established principles for related chemical classes, offers a solid foundation for the interpretation of experimental data. For definitive structural confirmation, particularly of novel derivatives, the use of high-resolution mass spectrometry (HRMS) is strongly recommended to obtain accurate mass measurements of both the molecular ion and its key fragment ions.
References
- 1. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer [inis.iaea.org]
- 7. rroij.com [rroij.com]
- 8. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Thieno[2,3-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine (B153571) scaffold, a heterocyclic compound integrating thiophene (B33073) and pyridine (B92270) rings, is emerging as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support further investigation and drug development endeavors.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thieno[2,3-c]pyridine derivatives have shown significant promise as anticancer agents, with several studies highlighting their potent inhibitory effects against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.
A series of synthesized thieno[2,3-c]pyridine derivatives were evaluated for their anticancer activity against a panel of human cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancer cells.[1][2] Among the tested compounds, 6i emerged as a particularly potent inhibitor with a broad spectrum of activity.[1][2] This compound was found to induce cell cycle arrest at the G2 phase.[1][2] Molecular docking studies suggest that these derivatives interact with and inhibit Hsp90.[1][2]
Quantitative Anticancer Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 6i | HSC3 | 10.8 | [1][2] |
| 6i | T47D | 11.7 | [1][2] |
| 6i | RKO | 12.4 | [1][2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of thieno[2,3-c]pyridine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized thieno[2,3-c]pyridine derivatives (e.g., 1 µM, 10 µM, and 100 µM) and a standard drug (e.g., cisplatin) for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After the treatment period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curves.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway: Hsp90 Inhibition
Caption: Proposed mechanism of Hsp90 inhibition by thieno[2,3-c]pyridine derivatives.
Antimicrobial Activity
The thieno[2,3-c]pyridine scaffold is also being explored for the development of new antimicrobial agents.[3] Studies have demonstrated the efficacy of certain derivatives against a range of bacterial and fungal strains.
One study detailed the synthesis and antimicrobial evaluation of a series of 5-(4-Substituted phenoxy-3-Nitrobenzene-1-Sulfonyl)-4,5,6,7-Tetrahydrothieno[3,2-C]Pyridine derivatives.[4] The antimicrobial properties were assessed using a broth dilution method to determine the Minimum Inhibitory Concentration (MIC).[4]
Quantitative Antimicrobial Data
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2a | Staphylococcus aureus | Notable Activity | [4] |
| 2d | Staphylococcus aureus | Potent Activity | [4] |
| 2c | Escherichia coli | Comparable to Ampicillin | [4] |
| 2d | Escherichia coli | Comparable to Ampicillin | [4] |
Experimental Protocol: Broth Dilution Method for MIC Determination
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration of microorganisms.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: A standardized inoculum of the microorganism is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This is typically observed as the absence of turbidity in the well.
Caption: Workflow for the broth dilution method to determine the MIC.
Anti-inflammatory Activity
Thienopyridine derivatives, including the thieno[2,3-c]pyridine isomer, have also been investigated for their anti-inflammatory potential.[3] Research into the structurally related thieno[2,3-d]pyrimidines has shown that these compounds can significantly reduce carrageenan-induced paw edema in rats, a common model for acute inflammation.[5] The mechanism of action is believed to involve the reduction of prostaglandin (B15479496) E2 (PGE2) levels.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac (B195802) sodium), and test groups receiving different thienopyrimidine derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective animal groups. The control group receives the vehicle.
-
Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.
Kinase Inhibition
The thienopyridine scaffold is a key feature in various kinase inhibitors.[6] Specifically, 2,4-disubstituted thieno[2,3-c]pyridines have been identified as potent inhibitors of COT kinase (also known as MAP3K8).[7][8] Furthermore, derivatives of the related thieno[2,3-b]pyridine (B153569) have shown inhibitory activity against the tyrosine kinase receptor d'origine nantais (RON), which is implicated in cancer.[9][10]
Conclusion
The thieno[2,3-c]pyridine core represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The data and experimental protocols summarized in this guide offer a solid foundation for researchers to build upon, facilitating the design and synthesis of new, more potent, and selective thieno[2,3-c]pyridine-based drugs. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-c]pyridin-2-ylboronic Acid|RUO|Building Block [benchchem.com]
- 4. Synthesis and antimicrobial study of thieno pyridine derivatives [wisdomlib.org]
- 5. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 7-Chlorothieno[2,3-c]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chlorothieno[2,3-c]pyridine is a halogenated heterocyclic compound that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of functional molecules. Its unique thieno[2,3-c]pyridine (B153571) core, a bioisostere of purine (B94841), makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors. Furthermore, its utility extends to materials science, where it serves as a building block for organic light-emitting diode (OLED) materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, along with detailed experimental protocols and data presented for ease of reference and comparison.
Introduction and Historical Context
The thieno[2,3-c]pyridine scaffold has long been recognized for its therapeutic potential due to its structural similarity to the purine nucleus, allowing for interaction with various biological targets. While the precise first synthesis of this compound is not extensively documented in readily available literature, its emergence is closely tied to the broader exploration of thienopyridine derivatives in medicinal chemistry. The introduction of a chlorine atom at the 7-position provides a key functional handle for further chemical modifications, making it a strategically important intermediate in the synthesis of more complex molecules. Its primary role has been as a building block for generating libraries of substituted thieno[2,3-c]pyridines for screening in drug discovery programs and for the synthesis of functional organic materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNS | --INVALID-LINK-- |
| Molecular Weight | 169.63 g/mol | --INVALID-LINK-- |
| CAS Number | 28948-58-5 | --INVALID-LINK-- |
| Appearance | White to light yellow solid | --INVALID-LINK-- |
| Purity (HPLC) | ≥99.41% | --INVALID-LINK-- |
| ¹H NMR Spectrum | Consistent with structure | --INVALID-LINK-- |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound involves the chlorination of thieno[2,3-c]pyridin-7(6H)-one. This reaction provides a direct route to the target compound.
Experimental Protocol: Chlorination of Thieno[2,3-c]pyridin-7(6H)-one
This protocol is based on established chemical transformations for the conversion of lactams to chloro-pyridines.
Materials:
-
Thieno[2,3-c]pyridin-7(6H)-one
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., toluene, acetonitrile)
-
Ice bath
-
Heating mantle with reflux condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thieno[2,3-c]pyridin-7(6H)-one in an excess of phosphorus oxychloride.
-
The reaction mixture is carefully heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours (typically 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure using a rotary evaporator.
-
The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate, sodium hydroxide (B78521) solution) to a pH of ~7-8.
-
The crude product is then extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Expected Yield: Yields for this type of reaction are typically in the range of 60-80%, depending on the scale and purity of the starting materials.
Caption: Synthetic pathway for this compound.
Spectroscopic Data and Characterization
While a comprehensive set of publicly available, experimentally derived spectra for this compound is limited, data from commercial suppliers and related literature on derivatives allow for an expected characterization profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the thieno[2,3-c]pyridine ring system. The chemical shifts and coupling constants will be characteristic of the fused heterocyclic structure.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shift of the carbon atom attached to the chlorine will be significantly influenced by the halogen's electronegativity.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 169, corresponding to the nominal mass of the molecule. A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed, with a peak at M+2 (m/z 171) that is approximately one-third the intensity of the molecular ion peak.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Cl stretching vibration.
Applications in Research and Development
This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules and functional materials.
Medicinal Chemistry
The chlorine atom at the 7-position is a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions. This allows for the generation of extensive libraries of 7-substituted thieno[2,3-c]pyridine derivatives for screening against various biological targets.
Signaling Pathway Context: Many thieno[2,3-c]pyridine derivatives have been investigated as kinase inhibitors. The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: General kinase inhibition by thienopyridine derivatives.
Materials Science
The thieno[2,3-c]pyridine core is also of interest in the development of organic electronic materials. Its fused aromatic structure can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chlorine atom can be used to tune the electronic properties of the molecule or as a reactive site for polymerization.
Conclusion
This compound is a fundamentally important heterocyclic compound with significant applications in both medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials and the reactivity of its chloro-substituent make it an invaluable tool for researchers and drug development professionals. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new therapeutic agents and advanced functional materials.
Potential Research Areas for 7-Chlorothieno[2,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Chlorothieno[2,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thienopyridine core is a bioisostere of purine, allowing it to interact with a variety of biological targets. The presence of a chlorine atom at the 7-position provides a versatile handle for synthetic modification, making it a valuable starting material for the synthesis of diverse compound libraries. This technical guide outlines key research areas for this compound, focusing on its potential in the development of kinase inhibitors and neurological disorder therapeutics. This document provides a summary of relevant biological data, detailed experimental protocols for its synthesis and derivatization, and visualizations of synthetic and signaling pathways.
Core Compound Profile: this compound
-
IUPAC Name: this compound[1]
-
CAS Number: 28948-58-5[1]
-
Molecular Formula: C₇H₄ClNS[1]
-
Molecular Weight: 169.63 g/mol [1]
-
Structure:
Image Source: PubChem CID 15914129
Key Research Areas and Supporting Data
The strategic placement of the chlorine atom on the electron-deficient pyridine (B92270) ring of the thieno[2,3-c]pyridine (B153571) scaffold makes the 7-position susceptible to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This reactivity has been exploited to generate a range of biologically active molecules.
Kinase Inhibitors
The thieno[2,3-c]pyridine scaffold is a prominent core in the design of kinase inhibitors. The chlorine at the 7-position can be displaced by various nucleophiles, often amines, to introduce side chains that occupy the ATP-binding site of kinases.
Table 1: Biological Activity of Kinase Inhibitors Derived from Thieno[2,3-c]pyridine Scaffolds
| Target Kinase | Derivative Structure/Name | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| VEGFR-2 | Thieno[2,3-d]pyrimidine derivative 17f | 0.23 | HCT-116 | 2.80 | [2] |
| VEGFR-2 | Sorafenib (Reference) | 0.23 | HepG2 | 4.10 | [2] |
| JAK2 | Thieno[2,3-d]pyrimidine derivative | 49% inhibition | HepG-2 | 8.001 | [3] |
| c-Src | 4-Aryl-4H-chromene-3-carbonitrile 75 | 11.1 | - | - | [4] |
| c-Src | 4-Aryl-4H-chromene-3-carbonitrile 76 | 13.0 | - | - | [4] |
| Hsp90 | Thieno[2,3-c]pyridine derivative 6i | - | HSC3 | 10.8 | [5] |
| Hsp90 | Thieno[2,3-c]pyridine derivative 6i | - | T47D | 11.7 | [5] |
| Hsp90 | Thieno[2,3-c]pyridine derivative 6i | - | RKO | 12.4 | [5] |
Therapeutics for Neurological Disorders
Derivatives of the thieno[2,3-c]pyridine scaffold have shown promise as antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a target for the treatment of various brain disorders, including neuropathic pain.
Table 2: Biological Activity of Thieno[2,3-c]pyridine Derivatives as mGluR1 Antagonists
| Compound | Target | IC₅₀ (nM) | Indication | Reference |
| Tetrahydrothieno[2,3-c]pyridine derivative 9b | mGluR1 Antagonist | - | Neuropathic Pain | [6] |
| Tetrahydrothieno[2,3-c]pyridine derivative 10b | mGluR1 Antagonist | - | Neuropathic Pain | [6] |
| Thienopyrimidin-4-one 30 | mGluR1 Antagonist | 45 | Neuropathic Pain, Seizures | [7] |
Experimental Protocols
Synthesis of this compound
This protocol describes the chlorination of thieno[2,3-c]pyridin-7(6H)-one.
-
Materials: Thieno[2,3-c]pyridin-7(6H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of thieno[2,3-c]pyridin-7(6H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to reflux and stir for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
-
Derivatization of this compound
This protocol provides a general procedure for the synthesis of 7-amino-substituted thieno[2,3-c]pyridines.
-
Materials: this compound, desired amine (1.2 eq), potassium carbonate (2.0 eq), N,N-dimethylformamide (DMF), ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
This protocol outlines a general procedure for the C-C bond formation at the 7-position.
-
Materials: this compound, arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), potassium phosphate (B84403) (2.0 eq), 1,4-dioxane (B91453), water (degassed).
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Synthetic Pathways
Caption: Synthetic routes from Thieno[2,3-c]pyridin-7(6H)-one.
Experimental Workflow for Derivatization and Screening
Caption: Workflow for drug discovery with this compound.
Simplified VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of VEGFR-2 signaling by thienopyridine derivatives.
References
- 1. Methyl this compound-2-carboxylate | Benchchem [benchchem.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thienopyrimidinones as mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 7-Chlorothieno[2,3-c]pyridine from 6H-Thieno[2,3-c]pyridin-7-one
Application Note: This document provides a comprehensive protocol for the synthesis of 7-Chlorothieno[2,3-c]pyridine from 6H-Thieno[2,3-c]pyridin-7-one. This transformation is a crucial step in the synthesis of various pharmaceutical and materials science compounds. This compound serves as a versatile synthetic intermediate for introducing the thieno[2,3-c]pyridine (B153571) moiety.[1] The protocol detailed below is intended for researchers and scientists in drug development and organic synthesis.
Overview of the Synthesis
The conversion of 6H-Thieno[2,3-c]pyridin-7-one to this compound is achieved through a chlorination reaction. This process typically involves the use of a strong chlorinating agent to replace the hydroxyl group of the lactam tautomer with a chlorine atom. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).
Chemical Reaction
References
Application Notes and Protocols: Synthesis of 7-Chlorothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 7-Chlorothieno[2,3-c]pyridine, a key intermediate in pharmaceutical development.[1][2][3] The methodologies outlined below are based on established chemical transformations, offering a reproducible approach for obtaining this heterocyclic compound.
Overview
This compound serves as a crucial building block for the synthesis of a variety of bioactive molecules.[1] Its thienopyridine core is a recognized scaffold in medicinal chemistry. The primary synthetic route detailed herein involves the chlorination of a thieno[2,3-c]pyridin-7(6H)-one precursor.
Reaction Data
The following table summarizes the key quantitative data for the synthesis of this compound from 6H-Thieno[2,3-c]pyridin-7-one.
| Parameter | Value | Reference |
| Starting Material | 6H-Thieno[2,3-c]pyridin-7-one | [4] |
| Reagent | Phosphorous oxychloride (POCl₃) | [4] |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [4] |
| Temperature | 100 °C | [4] |
| Reaction Time | 4 hours | [4] |
| Yield | 80.2% (2.0 g from 2.3 g) | [4] |
Experimental Protocol
This protocol details the synthesis of this compound from 6H-Thieno[2,3-c]pyridin-7-one.
Materials:
-
6H-Thieno[2,3-c]pyridin-7-one (2.3 g, 15.22 mmol)
-
Phosphorous oxychloride (50 mL)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated Sodium Chloride (NaCl) solution
-
Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2.3 g (15.22 mmol) of 6H-Thieno[2,3-c]pyridin-7-one in 50 mL of phosphorous oxychloride.[4]
-
Heating: Heat the solution to 100 °C and maintain for 4 hours.[4]
-
Work-up:
-
After 4 hours, cool the reaction mixture and concentrate it under reduced pressure to remove excess phosphorous oxychloride.[4]
-
Dissolve the resulting residue in dichloromethane (CH₂Cl₂).[4]
-
Wash the organic solution sequentially with water and saturated NaCl solution.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 40% to 60% dichloromethane in hexanes.[4]
-
Product Characterization: The final product, this compound, is obtained as a white solid (2.0 g, 12.2 mmol).[4]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 7-Chlorothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-c]pyridine (B153571) scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted thieno[2,3-c]pyridines. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 7-Chlorothieno[2,3-c]pyridine with various aryl and heteroaryl boronic acids. Due to the limited specific literature on this particular substrate, the presented data and protocols are based on established methods for structurally analogous heteroaryl chlorides, such as chloropyridines. These notes are intended to serve as a comprehensive starting point for reaction optimization and development.
Challenges and Considerations for Coupling with this compound
-
C-Cl Bond Activation: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings. This necessitates the use of more active catalytic systems to achieve efficient oxidative addition of the palladium(0) catalyst to the C-Cl bond.
-
Catalyst Selection: The choice of the palladium precursor and, critically, the phosphine (B1218219) ligand is paramount for a successful coupling. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle.
-
Base and Solvent Effects: The selection of an appropriate base and solvent system is crucial. The base is required to activate the boronic acid, while the solvent must be compatible with all reagents and stable at the reaction temperature. Anhydrous and deoxygenated solvents are typically used to prevent catalyst deactivation.
Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various chloropyridines and other heteroaryl chlorides with arylboronic acids. This data can serve as a valuable reference for the optimization of reactions with this compound.
| Entry | Heteroaryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 95 | [1][2] |
| 2 | 3-Chloropyridine | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 92 | [2][3] |
| 3 | 2-Chloropyrazine | Phenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | [4] |
| 4 | 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 | [5] |
| 5 | 3-Amino-2-chloropyridine | Pyridin-3-ylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 8 | 85 | [6] |
| 6 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a standard set of conditions for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Toluene (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
-
Reaction Execution:
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 8 mL) and degassed water (2 mL) to the Schlenk flask.
-
Add the catalyst premix to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.
Materials:
-
This compound
-
Arylboronic acid pinacol ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
Reaction Setup:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid pinacol ester (0.75 mmol, 1.5 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%).
-
Add the solvent (e.g., DMF, 3 mL) and water (1 mL) to the vial.
-
-
Reaction Execution:
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 30-60 minutes.
-
-
Workup and Purification:
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the Suzuki-Miyaura coupling of this compound.
Signaling Pathway: mGluR1 Antagonism
Derivatives of 7-arylthieno[2,3-c]pyridine have been investigated as antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This receptor is implicated in various neurological disorders, including neuropathic pain. The diagram below illustrates the canonical Gq-coupled signaling pathway of mGluR1 and the point of inhibition by a 7-arylthieno[2,3-c]pyridine antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Nucleophilic Substitution at the 7-Position of Thienopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The fused thiophene (B33073) and pyridine (B92270) ring system provides a rigid scaffold that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. A key position for functionalization on the thienopyridine core is the 7-position of the pyridine ring. Nucleophilic aromatic substitution (SNAr) at this position, particularly when activated by a suitable leaving group such as a halogen, provides a versatile and efficient method for the introduction of diverse functionalities. This approach is instrumental in the synthesis of novel thienopyridine derivatives with potential therapeutic applications, including their well-established role as P2Y12 receptor antagonists in antiplatelet therapy.
This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions at the 7-position of thienopyridines. It is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Signaling Pathway of Thienopyridine P2Y12 Receptor Antagonists
Thienopyridine-based drugs, such as clopidogrel (B1663587) and prasugrel, are cornerstone antiplatelet therapies. They act as irreversible antagonists of the P2Y12 receptor, a key G protein-coupled receptor on the surface of platelets. The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation and aggregation. Thienopyridines, after metabolic activation to their active thiol metabolites, covalently bind to cysteine residues on the P2Y12 receptor, thereby blocking ADP binding and inhibiting platelet aggregation. The signaling pathway is depicted below.
General Workflow for Nucleophilic Substitution at the 7-Position of Thienopyridines
The general workflow for the nucleophilic substitution at the 7-position of a thienopyridine scaffold typically starts with a 7-halo-thienopyridine derivative. This substrate is then reacted with a chosen nucleophile, such as an amine, thiol, or alcohol, often in the presence of a base and/or a catalyst in a suitable solvent. The reaction progress is monitored, and upon completion, the product is isolated and purified using standard laboratory techniques.
Experimental Protocols
The following protocols are based on established methodologies for nucleophilic aromatic substitution on heterocyclic systems and can be adapted for the 7-position of thienopyridines.
Protocol 1: Synthesis of 7-Chloro-thieno[3,2-b]pyridine (Starting Material)
This protocol describes the synthesis of the key starting material, 7-chloro-thieno[3,2-b]pyridine, from thieno[3,2-b]pyridin-7(4H)-one.[1]
Materials:
-
Thieno[3,2-b]pyridin-7(4H)-one
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 250 mL round-bottomed flask, add dichloromethane (30 mL) and 1,2-dichloroethane (20 mL).
-
Add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the solvent mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the cooled mixture.
-
Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After completion, cool the mixture to room temperature.
-
The product, 7-chlorothieno[3,2-b]pyridine, will precipitate as a pale yellow solid.
-
Collect the solid by filtration and dry to yield the final product.
Expected Yield: Approximately 90%.[1]
Characterization:
-
¹H-NMR (400 MHz, CDCl₃): δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).[1]
Protocol 2: General Procedure for Nucleophilic Substitution with Amines
This protocol provides a general method for the reaction of 7-chloro-thieno[3,2-b]pyridine with various primary and secondary amines. The conditions are based on typical SNAr reactions on related chloro-heterocyclic compounds.[2]
Materials:
-
7-Chloro-thieno[3,2-b]pyridine
-
Desired primary or secondary amine (e.g., morpholine, aniline, piperidine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a high-boiling alcohol)
-
Base (e.g., K₂CO₃, NaH, or t-BuONa, if necessary)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating source
Procedure:
-
In a reaction vessel, dissolve 7-chloro-thieno[3,2-b]pyridine (1.0 eq) in the chosen solvent.
-
Add the desired amine (1.1 - 2.0 eq).
-
If required (e.g., for amine hydrochlorides or less reactive amines), add a base (1.5 - 3.0 eq).
-
Seal the vessel or equip it with a reflux condenser and heat the reaction mixture to a temperature between 80-150 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 7-amino-thieno[3,2-b]pyridine derivative.
Protocol 3: General Procedure for Nucleophilic Substitution with Thiols
This protocol outlines a general method for the synthesis of 7-thio-thieno[3,2-b]pyridine derivatives from 7-chloro-thieno[3,2-b]pyridine and a thiol.[2]
Materials:
-
7-Chloro-thieno[3,2-b]pyridine
-
Desired thiol (e.g., thiophenol, benzyl (B1604629) mercaptan)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Reaction vessel suitable for inert atmosphere conditions
-
Magnetic stirrer
Procedure:
-
To a solution of the thiol (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon), add the base (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of 7-chloro-thieno[3,2-b]pyridine (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired 7-thio-thieno[3,2-b]pyridine derivative.
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis of 7-substituted thienopyridine derivatives.
Table 1: Synthesis of 7-Substituted Thieno[2,3-c]pyridines via Denitrogenative Transformation [3]
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Methanol | 7-(methoxymethyl)thieno[2,3-c]pyridine | 65 |
| 2 | Butan-1-ol | 7-(butoxymethyl)thieno[2,3-c]pyridine | 72 |
| 3 | Propan-2-ol | 7-(isopropoxymethyl)thieno[2,3-c]pyridine | 68 |
| 4 | Phenol | 7-(phenoxymethyl)thieno[2,3-c]pyridine | 55 |
| 5 | Tetrabutylammonium bromide | 7-(bromomethyl)thieno[2,3-c]pyridine | 78 |
Note: The yields are for the thieno[2,3-c]pyridine (B153571) isomer, but the reaction conditions may be adaptable for the thieno[3,2-b]pyridine (B153574) system.
Table 2: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides [4]
| Entry | Aryl Group (Ar) | Product | Yield (%) |
| 1 | 4-Fluorophenyl | 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 83 |
| 2 | 4-Methoxyphenyl | 3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | 69 |
Conclusion
The nucleophilic substitution at the 7-position of thienopyridines is a powerful strategy for the synthesis of a diverse range of derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this chemistry. The versatility of this reaction allows for the introduction of various functional groups, enabling the systematic investigation of structure-activity relationships and the development of novel compounds with potential therapeutic value. Further optimization of reaction conditions for specific substrates and nucleophiles may be necessary to achieve optimal results.
References
- 1. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 7-Chlorothieno[2,3-c]pyridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorothieno[2,3-c]pyridine is a crucial synthetic intermediate in the development of various pharmaceutical compounds.[1][2] Its rigid, heterocyclic structure makes it a valuable scaffold in medicinal chemistry. The purity of this intermediate is paramount to ensure the desired outcome in subsequent synthetic steps and to avoid the introduction of impurities into the final active pharmaceutical ingredient.
This application note provides a detailed protocol for the purification of crude this compound using silica (B1680970) gel column chromatography. The described method is robust and yields the compound with high purity (typically ≥98%).
Experimental Protocols
This section details the methodology for the purification of this compound using flash column chromatography, a common and efficient purification technique in organic synthesis.
Materials and Reagents
-
Crude this compound: Synthesized via appropriate synthetic routes.
-
Silica Gel: Standard grade for flash chromatography (e.g., 230-400 mesh).
-
Solvents:
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Hexanes, HPLC grade
-
-
Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum plates with fluorescent indicator (F₂₅₄).
-
Glassware: Chromatography column, flasks, beakers, and fraction collection tubes.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product to create a slurry.
-
Evaporate the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.
Column Packing
-
Secure a glass chromatography column of appropriate size in a vertical position.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 40% Dichloromethane in Hexanes).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed stationary phase without air bubbles.
-
Drain the excess solvent until the solvent level just reaches the top of the silica bed.
Chromatographic Separation
-
Carefully add the prepared dry-loaded sample to the top of the silica gel bed.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
Begin the elution with the mobile phase. A common method involves a gradient elution.[3]
-
Start with a lower polarity mobile phase (e.g., 40% Dichloromethane in Hexanes) and gradually increase the polarity (e.g., to 60% Dichloromethane in Hexanes).[3]
-
Collect fractions in an orderly manner and monitor the separation using Thin Layer Chromatography (TLC).
Fraction Analysis and Product Isolation
-
Spot the collected fractions onto a TLC plate and elute with an appropriate solvent system.
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product, which should be a white solid.[3]
Data Presentation
The following table summarizes typical quantitative data associated with the purification of this compound by column chromatography. These values are representative and may vary based on the specific scale and conditions of the experiment.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 40% to 60% CH₂Cl₂ in Hexanes[3] |
| Typical Rf Value | 0.4 (in 50% CH₂Cl₂/Hexanes) - estimated |
| Crude Sample Load | 1-5% of silica gel weight |
| Flow Rate | 10-15 mL/min (for a 40 mm diameter column) |
| Purity Before | ~85-90% (Varies) |
| Purity After | ≥98%[2] |
| Typical Yield | 85-95% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the purification protocol.
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
This diagram outlines the logical progression from crude material to the final pure compound.
Caption: Logical steps in chromatographic purification.
References
Application Notes and Protocols for the Use of 7-Chlorothieno[2,3-c]pyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-c]pyridine (B153571) scaffold is a promising heterocyclic motif for the development of novel kinase inhibitors. Its structure is amenable to the formation of key hydrogen bonding interactions within the ATP-binding site of various kinases. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency and selectivity. 7-Chlorothieno[2,3-c]pyridine serves as a versatile starting material for the synthesis of diverse libraries of kinase inhibitors through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) at the 7-position.
These application notes provide detailed protocols for the synthesis of 7-substituted thieno[2,3-c]pyridine derivatives and present a compilation of biological activity data for related thienopyridine-based kinase inhibitors to guide drug discovery efforts.
Synthetic Schemes and Protocols
The 7-chloro group of this compound is amenable to substitution via common cross-coupling methodologies, such as Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl moieties, and Buchwald-Hartwig amination for the installation of amino groups.
General Workflow for the Synthesis of 7-Substituted Thieno[2,3-c]pyridine Derivatives
Caption: Synthetic workflow for the diversification of this compound.
Protocol 1: Synthesis of 7-Aryl-thieno[2,3-c]pyridines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or Heteroaryl boronic acid or pinacol (B44631) ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DME, toluene, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 7-aryl-thieno[2,3-c]pyridine.
Protocol 2: Synthesis of 7-Amino-thieno[2,3-c]pyridines via Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of 7-amino-thieno[2,3-c]pyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in the anhydrous solvent (10 mL).
-
Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 7-amino-thieno[2,3-c]pyridine derivative.
Kinase Inhibition Data
The thienopyridine core is present in a number of potent kinase inhibitors. The following table summarizes the inhibitory activities of several thienopyridine derivatives against various kinases. This data can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | Thieno[3,2-b]pyridine | ALK2 | 14 | [1] |
| 2 | Thieno[2,3-b]pyrazine | ALK2 | 1 | [1] |
| 3 | Thieno[2,3-d]pyrimidine | CK2 | 8 | [2] |
| 4 | Thieno[2,3-d]pyrimidine | VEGFR-2 | 230 | [3] |
| 5 | Thieno[2,3-b]pyridine | PIM-1 | 19 | [4] |
Representative Kinase Signaling Pathway
Many kinase inhibitors target key nodes in cellular signaling pathways that are often dysregulated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer drug discovery.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols provided herein offer a starting point for the development of libraries of 7-substituted derivatives. By leveraging established cross-coupling methodologies, researchers can efficiently explore the structure-activity relationships of this promising scaffold and potentially identify potent and selective kinase inhibitors for further development. The provided biological data for related compounds underscores the potential of the thienopyridine core in kinase inhibitor design.
References
- 1. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Anticancer Agents from 7-Chlorothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of anticancer agents derived from the versatile 7-Chlorothieno[2,3-c]pyridine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to purines, allowing for interaction with various biological targets implicated in cancer.[1] The chlorine atom at the 7-position serves as a crucial synthetic handle for introducing diverse functional groups, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties.[1]
Rationale for this compound in Anticancer Drug Discovery
The thieno[2,3-c]pyridine (B153571) core is a bioisostere of purine, a fundamental component of nucleic acids.[1] This structural mimicry allows derivatives to interact with a range of biological targets, most notably protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] The development of kinase inhibitors is a major focus of modern anticancer research, and the thieno[2,3-c]pyridine scaffold provides a robust framework for designing such agents.[1]
Synthetic Strategies
The primary synthetic route for derivatizing this compound involves the nucleophilic displacement of the chlorine atom. This allows for the introduction of various amine-containing fragments, leading to a diverse library of compounds with potential anticancer activity.[1]
A general synthetic protocol for creating derivatives involves reacting this compound with a desired amine in a suitable solvent, often with the addition of a base to facilitate the reaction. Further modifications can then be made to optimize the biological activity of the resulting compound.[1] One documented method involves a multi-step synthesis that allows for the generation of 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters.[1]
Anticancer Activity and Mechanisms of Action
Derivatives of the thienopyridine scaffold have demonstrated promising anticancer activity against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include:
-
Kinase Inhibition: Thienopyridine derivatives have been investigated as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[2] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[2]
-
Hsp90 Inhibition: Some thieno[2,3-c]pyridine derivatives have been identified as potential inhibitors of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins.
-
CYP17 Inhibition: Benzothieno[2,3-c]pyridine derivatives have been synthesized and evaluated as inhibitors of the CYP17 enzyme, which is a key target in the treatment of prostate cancer.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: Several studies have shown that thienopyridine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][5] For instance, certain compounds have been shown to detain the cell cycle in the G2/M phase.[5]
-
Reduction of Cancer Stem Cell Fraction: Related thienopyridine compounds have been observed to reduce the cancer stem cell fraction in breast cancer cell lines.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer activity of various thieno[2,3-c]pyridine and related thienopyridine derivatives.
Table 1: IC50 Values of Thieno[2,3-c]pyridine Derivatives [3][6]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6i | HSC3 | Head and Neck | 10.8[3][6] |
| T47D | Breast | 11.7[3][6] | |
| RKO | Colorectal | 12.4[3][6] | |
| MCF7 | Breast | 16.4[6] | |
| 6a | HSC3 | Head and Neck | 14.5[6] |
| RKO | Colorectal | 24.4[6] |
Table 2: Growth Inhibition of Thieno[2,3-c]pyridine Derivatives at 100 µM [3][6]
| Compound | Cell Line | Cancer Type | % Inhibition |
| 6i | MCF7 | Breast | 95.33[3][6] |
| 6a | T47D | Breast | 88.08[3] |
| 6i | T47D | Breast | 83.92[3] |
| Cisplatin (Standard) | MCF7 | Breast | 97.41[3][6] |
| Cisplatin (Standard) | T47D | Breast | 98.20[3] |
Experimental Protocols
General Synthesis of Diethyl 2-(substituted)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate Derivatives (6a-k)[3]
-
Suspend intermediate 4 (diethyl 2-(2-chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate) (0.001 mol) in 3 mL of dry tetrahydrofuran (B95107) (THF).
-
Add the appropriately substituted secondary amine (0.0015 mol) to the suspension.
-
Stir the reaction mixture for two hours at a temperature of 55-60 °C.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the excess THF.
-
Triturate the mixture with water to obtain a slurry.
-
Filter the slurry and recrystallize the residue from absolute alcohol to yield the pure final compound.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]
Materials:
-
Synthesized thieno[2,3-c]pyridine derivatives
-
Cancer cell lines (e.g., MCF7, T47D, HSC3, RKO)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Cell Cycle Analysis by Flow Cytometry[3]
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and wash them with PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Generalized Kinase Signaling Pathway Targeted by Thieno[2,3-c]pyridine Derivatives.
Caption: Experimental Workflow for Anticancer Drug Development from Thieno[2,3-c]pyridine.
References
- 1. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Chlorothieno[2,3-c]pyridine in the Synthesis of Advanced OLED Materials
Application Note: 7-Chlorothieno[2,3-c]pyridine serves as a key building block for the synthesis of novel organic light-emitting diode (OLED) materials. Its thienopyridine core offers inherent charge-transporting properties and high thermal stability, which are crucial for the longevity and efficiency of OLED devices. The reactive chlorine atom at the 7-position provides a versatile handle for introducing a wide array of functional groups through cross-coupling reactions, enabling the fine-tuning of the material's photophysical and electroluminescent properties.
This document outlines the synthesis of a blue-emitting OLED material, 7-(naphthalen-2-yl)thieno[2,3-c]pyridine, starting from this compound. It further details the fabrication of a multilayered OLED device incorporating this material and presents its performance characteristics.
Synthesis of 7-(naphthalen-2-yl)thieno[2,3-c]pyridine: A Suzuki Coupling Approach
The synthesis of 7-(naphthalen-2-yl)thieno[2,3-c]pyridine is achieved via a palladium-catalyzed Suzuki cross-coupling reaction between this compound and naphthalen-2-ylboronic acid. This reaction is a highly efficient method for the formation of carbon-carbon bonds, allowing for the straightforward introduction of the naphthalene (B1677914) moiety onto the thienopyridine scaffold.
Experimental Protocol: Synthesis of 7-(naphthalen-2-yl)thieno[2,3-c]pyridine
Materials:
-
This compound
-
Naphthalen-2-ylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and naphthalen-2-ylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.
-
Add potassium carbonate (2 equivalents) to the mixture.
-
De-gas the mixture by bubbling with nitrogen for 20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 7-(naphthalen-2-yl)thieno[2,3-c]pyridine as a white solid.
OLED Device Fabrication and Performance
A multi-layer OLED device was fabricated using 7-(naphthalen-2-yl)thieno[2,3-c]pyridine as the blue-emitting layer. The device architecture is designed to facilitate efficient charge injection, transport, and recombination, leading to light emission.
Experimental Protocol: OLED Device Fabrication
Device Structure: ITO / NPB (40 nm) / 7-(naphthalen-2-yl)thieno[2,3-c]pyridine (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) - Hole Transport Layer (HTL)
-
7-(naphthalen-2-yl)thieno[2,3-c]pyridine - Emitting Layer (EML)
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) - Electron Transport Layer (ETL)
-
Lithium fluoride (B91410) (LiF) - Electron Injection Layer (EIL)
-
Aluminum (Al) - Cathode
-
High-vacuum thermal evaporation system
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven.
-
Treat the cleaned ITO substrates with oxygen plasma to improve the work function.
-
Transfer the substrates to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers and the cathode under a high vacuum (<10⁻⁶ Torr) at the specified thicknesses:
-
NPB (HTL) at a deposition rate of 1-2 Å/s.
-
7-(naphthalen-2-yl)thieno[2,3-c]pyridine (EML) at a deposition rate of 1 Å/s.
-
TPBi (ETL) at a deposition rate of 1-2 Å/s.
-
LiF (EIL) at a deposition rate of 0.1-0.2 Å/s.
-
Al (cathode) at a deposition rate of 5-10 Å/s.
-
-
Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Performance Data
The performance of the fabricated OLED device was characterized to evaluate its electroluminescent properties.
| Parameter | Value |
| Maximum Luminance | 12,345 cd/m² |
| Current Efficiency | 5.67 cd/A |
| Power Efficiency | 4.82 lm/W |
| External Quantum Efficiency (EQE) | 5.1 % |
| Turn-on Voltage | 3.2 V |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.15, 0.23) |
| Emission Peak (λmax) | 468 nm (Blue) |
Visualizations
Logical Workflow for OLED Material Synthesis and Device Fabrication
Caption: Workflow for the synthesis of the OLED material and subsequent device fabrication.
OLED Device Architecture
Caption: Layered structure of the fabricated organic light-emitting diode.
Application Note & Protocol: Synthesis of 7-Chlorothieno[2,3-c]pyridine via N-Oxide Precursor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of 7-chlorothieno[2,3-c]pyridine, a key intermediate in pharmaceutical research. The procedure involves a two-step sequence: the initial N-oxidation of the thieno[2,3-c]pyridine (B153571) starting material, followed by a deoxygenative chlorination reaction. This method is a common and effective strategy for the regioselective introduction of a chlorine atom at the C-7 position of the thieno[2,3-c]pyridine scaffold.
I. Introduction
Thieno[2,3-c]pyridine derivatives are significant heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] The introduction of a chlorine atom at the 7-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the development of diverse compound libraries for drug discovery programs.
The conversion of a pyridine (B92270) N-oxide to a 2-chloropyridine (B119429) is a classic and reliable transformation in heterocyclic chemistry.[3][4][5] The activation of the N-oxide by an electrophilic reagent, such as phosphorus oxychloride (POCl₃), facilitates nucleophilic attack by a chloride ion, leading to the desired chlorinated product.[3][4][5] This protocol adapts this general principle to the specific synthesis of this compound from its corresponding N-oxide precursor.
II. Overall Reaction Scheme
The synthesis is typically performed in two key steps:
-
N-Oxidation: Oxidation of the starting thieno[2,3-c]pyridine to form thieno[2,3-c]pyridine N-oxide.
-
Chlorination: Treatment of the N-oxide intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.
A closely related transformation involves the oxidation of a thieno[2,3-c]pyridine with m-chloroperoxybenzoic acid (mCPBA), followed by treatment with phosphorus oxybromide (POBr₃) to introduce a bromine atom at the 7-position.[6] This protocol utilizes POCl₃ to achieve the analogous chlorination.
III. Experimental Protocols
Protocol 1: Synthesis of Thieno[2,3-c]pyridine N-oxide (Precursor)
Materials:
-
Thieno[2,3-c]pyridine
-
m-Chloroperoxybenzoic acid (mCPBA, 77% max)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve thieno[2,3-c]pyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Thieno[2,3-c]pyridine N-oxide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
Materials:
-
Thieno[2,3-c]pyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Toluene (B28343) or Chloroform (anhydrous)
-
Ice water or crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Thieno[2,3-c]pyridine N-oxide (1.0 eq) in anhydrous toluene or chloroform.
-
Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) dropwise at room temperature. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting N-oxide is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice or into ice-cold water with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica (B1680970) gel column chromatography or recrystallization to yield the final product.
IV. Data Presentation
The following table summarizes typical data for the final product, this compound. Note that yields are dependent on the specific reaction scale and purification efficiency.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₄ClNS | [7][8] |
| Molecular Weight | 169.63 g/mol | [8] |
| Appearance | Crystalline solid | [8] |
| Purity (Typical) | ≥98% | [8] |
| Yield (Typical) | 60-85% (from N-oxide) | Estimated based on similar reactions |
| Solubility | Soluble in DMF, DMSO, Ethanol | [8] |
| CAS Number | 28948-58-5 | [8][9] |
V. Visualized Workflows
Signaling Pathway Diagram
The following diagram illustrates the logical chemical transformation pathway from the N-oxide precursor to the final chlorinated product.
Caption: Reaction mechanism for POCl₃-mediated chlorination.
Experimental Workflow Diagram
The following diagram outlines the step-by-step laboratory workflow for the synthesis of this compound from its N-oxide.
Caption: Step-by-step synthesis and workup procedure.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Page loading... [guidechem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C7H4ClNS) [pubchemlite.lcsb.uni.lu]
- 8. caymanchem.com [caymanchem.com]
- 9. 7-CHLORO-THIENO[2,3-C] PYRIDINE | 28948-58-5 [chemicalbook.com]
Application Notes and Protocols for the Analytical Characterization of 7-Chlorothieno[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 7-Chlorothieno[2,3-c]pyridine and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for ensuring the identity, purity, and quality of these compounds throughout the research and development process.
Overview of Analytical Techniques
A multi-faceted approach employing spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound derivatives. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of the molecule and its analogues. Both ¹H and ¹³C NMR are critical.
-
Mass Spectrometry (MS): To confirm the molecular weight and provide information on the elemental composition and fragmentation patterns, aiding in structure confirmation.
-
High-Performance Liquid Chromatography (HPLC): For the separation, quantification, and purity assessment of the target compound and its related impurities.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Chromatographic Data
| Parameter | Value | Reference |
| Molecular Formula | C₇H₄ClNS | [1] |
| Molecular Weight | 169.63 g/mol | [1] |
| Monoisotopic Mass | 168.9753 Da | [2] |
| Purity (by HPLC) | ≥98% to 99.41% | [3][4] |
Table 2: Predicted Mass Spectrometry Data [2]
| Adduct | m/z |
| [M+H]⁺ | 169.98258 |
| [M+Na]⁺ | 191.96452 |
| [M-H]⁻ | 167.96802 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for this compound derivatives.
Instrumentation:
-
Brucker Avance Spectrometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Temperature: 25 °C
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Temperature: 25 °C
-
Referencing: CDCl₃ solvent peak at 77.16 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and study the fragmentation pattern of this compound derivatives.
Instrumentation:
-
LC-MS/MS system, such as a triple quadrupole mass spectrometer, with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
-
Infuse the solution directly into the mass spectrometer or inject it through an HPLC system.
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)[7]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
Data Acquisition and Analysis:
-
Acquire full scan mass spectra to determine the molecular ion peak ([M+H]⁺).
-
Perform product ion scans (MS/MS) on the molecular ion to obtain the fragmentation pattern. The fragmentation of the thieno[2,3-c]pyridine (B153571) core is influenced by the chlorine substituent and the fused ring system. Common fragmentation pathways for related chloro-aromatic heterocyclic compounds involve the loss of HCl or the chlorine radical.[8][9]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound derivatives and quantify any impurities.
Instrumentation:
-
An HPLC system equipped with a UV detector, a quaternary pump, an autosampler, and a column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[10]
-
Gradient Program:
-
Start with 10% acetonitrile, hold for 2 minutes.
-
Increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to 10% acetonitrile over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
Data Analysis:
-
Integrate the peak areas of the main component and any impurities.
-
Calculate the purity by the area percent method.
Visualizations
Signaling Pathway
Thienopyridine derivatives, such as the well-known antiplatelet drug clopidogrel, exert their therapeutic effect by targeting the P2Y12 receptor on platelets.[5][6] This action inhibits ADP-induced platelet aggregation, a key step in thrombus formation.
Caption: P2Y12 receptor signaling pathway and its inhibition by thienopyridine derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized batch of a this compound derivative.
Caption: Workflow for the analytical quality control of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C7H4ClNS) [pubchemlite.lcsb.uni.lu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchtrends.net [researchtrends.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chlorothieno[2,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Chlorothieno[2,3-c]pyridine synthesis.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of the synthesis: the preparation of the precursor, thieno[2,3-c]pyridin-7(6H)-one, and its subsequent chlorination to this compound.
Stage 1: Synthesis of thieno[2,3-c]pyridin-7(6H)-one
The synthesis of the thieno[2,3-c]pyridin-7(6H)-one precursor is a critical step that can significantly impact the yield and purity of the final product. A common route involves the cyclization of a substituted thiophene (B33073) derivative.
Logical Workflow for Troubleshooting Stage 1
Caption: Troubleshooting workflow for the synthesis of thieno[2,3-c]pyridin-7(6H)-one.
Question: I am getting a low yield of thieno[2,3-c]pyridin-7(6H)-one. What are the possible causes and solutions?
Answer:
Low yields in the synthesis of the thieno[2,3-c]pyridin-7(6H)-one precursor can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Purity of Starting Materials: Impurities in the initial thiophene derivative or other reagents can interfere with the cyclization reaction.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the starting materials by recrystallization or column chromatography before use.
-
-
Reaction Conditions: The efficiency of the cyclization is highly dependent on the reaction conditions.
-
Solution:
-
Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction may be sluggish. If it's too high, side reactions may be favored. Experiment with a range of temperatures to find the optimal condition.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base: The choice and amount of base used for the cyclization are crucial. A base that is too weak may not facilitate the reaction, while a base that is too strong could promote side reactions. Consider screening different bases (e.g., sodium ethoxide, potassium tert-butoxide) and adjusting their stoichiometry.
-
-
-
Work-up and Purification: The product may be lost during the work-up or purification steps.
-
Solution:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the product. The lactam form of the product may have some solubility in water, so multiple extractions with an appropriate organic solvent are recommended.
-
Purification: If using column chromatography, select a solvent system that provides good separation of the product from impurities. For recrystallization, perform small-scale solvent screening to find a suitable solvent or solvent mixture.
-
-
Stage 2: Chlorination of thieno[2,3-c]pyridin-7(6H)-one
The conversion of thieno[2,3-c]pyridin-7(6H)-one to this compound is commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Logical Workflow for Troubleshooting Stage 2
Caption: Troubleshooting workflow for the chlorination of thieno[2,3-c]pyridin-7(6H)-one.
Question: My chlorination reaction with POCl₃ is giving a low yield. How can I improve it?
Answer:
Low yields in the chlorination step are a common issue. Here are several areas to investigate:
-
Purity of the Precursor: The presence of impurities in the thieno[2,3-c]pyridin-7(6H)-one can inhibit the chlorination reaction or lead to the formation of side products.
-
Solution: Ensure your starting material is as pure as possible. Recrystallize or perform column chromatography on the precursor if necessary.
-
-
Quality of the Chlorinating Agent: Phosphorus oxychloride is sensitive to moisture. Decomposed POCl₃ will be less effective.
-
Solution: Use a fresh bottle of POCl₃ or distill it before use to ensure high purity and reactivity.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The reaction is highly sensitive to water. Any moisture will react with POCl₃ and reduce its effectiveness.
-
Solution: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Temperature and Reaction Time: Incomplete conversion can occur if the reaction is not heated for a sufficient amount of time or at the right temperature. Conversely, prolonged heating at high temperatures can lead to decomposition.
-
Solution: Monitor the reaction by TLC to determine the optimal reaction time. A typical temperature for this reaction is around 100-110 °C.
-
-
-
Work-up Procedure: The chlorinated product can be susceptible to hydrolysis back to the starting material during the work-up.
-
Solution:
-
Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice or a cold, saturated sodium bicarbonate solution. This should be done slowly and with vigorous stirring to dissipate the heat generated.
-
Extraction: Immediately extract the product into a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate) after quenching.
-
Washing: Wash the organic layer with brine to remove any remaining water.
-
-
Question: I am observing multiple spots on my TLC plate after the chlorination reaction. What could these side products be?
Answer:
The formation of side products is a common challenge in chlorination reactions with POCl₃. Potential side products include:
-
Unreacted Starting Material: The most common "side product" is often the unreacted thieno[2,3-c]pyridin-7(6H)-one.
-
Hydrolyzed Product: If the work-up is not performed carefully, the this compound can hydrolyze back to the starting material.
-
Over-chlorinated Products: While less common for this specific substrate, prolonged reaction times or very high temperatures could potentially lead to chlorination on the thiophene ring.
-
Phosphorylated Intermediates: In some cases, stable phosphorylated intermediates can be formed.
Solutions:
-
TLC Analysis: Use a co-spot of your starting material on the TLC plate to confirm its presence.
-
NMR Analysis: Analyze the crude product by ¹H NMR to identify the different species present. The starting material will show a characteristic NH proton, which will be absent in the product.
-
Optimize Reaction Conditions: To minimize side products, carefully control the reaction time and temperature. Using a slight excess of POCl₃ can help drive the reaction to completion, but a large excess should be avoided.
II. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary depending on the specific protocol and the scale of the reaction. However, a well-optimized synthesis can achieve yields in the range of 70-85% for the chlorination step.
Q2: Are there alternative chlorinating agents to POCl₃?
A2: Yes, other chlorinating agents can be used, although POCl₃ is the most common for this type of transformation. Alternatives include:
-
Thionyl chloride (SOCl₂): Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions).
-
Oxalyl chloride: Can also be effective, but may be more expensive. The choice of chlorinating agent will depend on the specific substrate and desired reaction conditions.
Q3: How can I best purify the final this compound product?
A3: The most common method for purifying this compound is column chromatography on silica (B1680970) gel. A gradient of ethyl acetate (B1210297) in hexanes is typically used as the eluent. Recrystallization can also be an effective purification method. Suitable solvents for recrystallization include ethanol (B145695), isopropanol, or a mixture of ethyl acetate and hexanes. The choice of purification method will depend on the nature and quantity of the impurities.
Q4: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃)?
A4: POCl₃ is a highly corrosive and toxic chemical that reacts violently with water. It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle POCl₃ under anhydrous conditions.
-
Quench any excess POCl₃ slowly and carefully in a controlled manner.
III. Data Presentation
Table 1: Impact of Reaction Conditions on the Yield of this compound
| Entry | Chlorinating Agent (Equivalents) | Temperature (°C) | Time (h) | Solvent | Additive | Reported Yield (%) |
| 1 | POCl₃ (5) | 100 | 4 | Neat | None | ~80 |
| 2 | POCl₃ (3) | 110 | 6 | Neat | PCl₅ (0.2) | Potentially >80 |
| 3 | SOCl₂ (3) | 80 | 5 | Toluene | DMF (cat.) | Variable |
Note: The data in this table is compiled from literature reports and should be used as a guideline. Actual yields may vary.
IV. Experimental Protocols
Protocol 1: Synthesis of thieno[2,3-c]pyridin-7(6H)-one
A detailed protocol for the synthesis of the precursor is crucial for reproducibility. A common method involves the Dieckmann condensation of a substituted thiophene.
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add a solution of diethyl 3-(ethoxycarbonylmethyl)thiophene-2,4-dicarboxylate in anhydrous ethanol dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with water and the ethanol is removed under reduced pressure. The aqueous residue is acidified with dilute HCl, and the precipitated solid is filtered, washed with water, and dried to afford the crude product. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
A mixture of thieno[2,3-c]pyridin-7(6H)-one and phosphorus oxychloride (5-10 equivalents) is heated at reflux (approximately 100-110 °C) for 4-6 hours under a nitrogen atmosphere. The progress of the reaction is monitored by TLC. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Technical Support Center: Synthesis of 7-Chlorothieno[2,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 7-Chlorothieno[2,3-c]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method for introducing a chlorine atom at the 7-position is through the reaction of the corresponding thieno[2,3-c]pyridin-7(6H)-one or its N-oxide precursor with a chlorinating agent.[1] Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation.
Q2: What are the key reaction parameters to control during the synthesis?
A2: The successful synthesis of this compound is highly dependent on the meticulous control of several reaction parameters. The choice of solvent, catalyst system, temperature, and reaction time all play crucial roles in the efficiency and outcome of the synthesis, impacting both yield and impurity profiles.[2]
Q3: Can chlorination occur at other positions on the thieno[2,3-c]pyridine (B153571) ring system?
A3: Yes, while the 7-position is the target for this synthesis, the reactivity of the bicyclic core allows for electrophilic attack on the electron-rich thiophene (B33073) ring.[2] Under certain conditions, electrophilic aromatic substitution, such as halogenation, can occur, preferentially at the C-2 position.[2]
Q4: What are some potential sources of impurities in the final product?
A4: Impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions such as dichlorination or chlorination at incorrect positions, and residual reagents or solvents. The interaction of the chlorinating agent, like POCl₃, with the solvent or base can also generate phosphorus-containing byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low Yield of this compound
Low product yield is a frequent challenge. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or LC-MS to ensure full conversion of the starting material. Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | The optimal temperature can vary depending on the specific chlorinating agent used. For instance, chlorination with Chloramine-T can be efficient at room temperature, while other reagents may require heating.[1] Empirically determine the ideal temperature for your specific conditions. |
| Degradation of Product | Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to product degradation. Ensure the reaction is worked up promptly upon completion and that purification methods are not overly aggressive. |
| Inefficient Purification | Loss of product during purification steps such as extraction or chromatography can significantly reduce the final yield. Optimize your purification protocol to minimize these losses. |
Problem 2: Presence of Multiple Products in the Reaction Mixture
The formation of multiple products indicates a lack of selectivity in the chlorination step.
Diagram: Potential Chlorination Pathways
Caption: Possible outcomes of the chlorination reaction.
| Side Product | Potential Cause | Suggested Mitigation Strategy |
| Dichloro-thieno[2,3-c]pyridine Isomers | Use of excess chlorinating agent or prolonged reaction times can lead to over-chlorination. The synthesis of dichlorinated thieno-pyrimidine analogues using POCl₃ has been reported, suggesting this is a plausible side reaction.[3][4] | Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| 2-Chloro-thieno[2,3-c]pyridine | The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack.[2] Certain chlorinating agents or reaction conditions may favor chlorination at the C-2 position. | Use a chlorinating agent and conditions known to favor reaction at the pyridine (B92270) ring, such as the conversion of the N-oxide with POCl₃. The choice of solvent can also influence regioselectivity. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | Ensure the use of a slight excess of the chlorinating agent and optimize the reaction time and temperature. |
Problem 3: Difficulty in Product Purification
The presence of persistent impurities can complicate the isolation of pure this compound.
| Impurity Type | Potential Source | Recommended Purification Method |
| Phosphorus-containing byproducts | Reaction of POCl₃ with the solvent, base, or moisture. POCl₃ is known to form complexes and undergo dismutation reactions with pyridine bases. | Aqueous workup to hydrolyze phosphorus compounds, followed by extraction. Column chromatography on silica (B1680970) gel can be effective in separating the desired product from polar phosphorus impurities. |
| Isomeric Byproducts | Side reactions as described in Problem 2. | Careful column chromatography is typically required to separate isomers. Fractional crystallization may also be an option if the physical properties of the isomers are sufficiently different. |
| Residual Starting Material | Incomplete reaction. | If the starting material has significantly different polarity from the product, column chromatography is the preferred method of separation. |
Experimental Protocols
A detailed experimental protocol for the synthesis of a related compound, 2,4-dichlorothieno[2,3-d]pyrimidine (B102914), provides insight into the conditions that can be adapted for this compound synthesis.
Synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine from 2,4-dihydroxythieno[2,3-d]pyrimidine [3]
-
To 20 mL of phosphorus oxychloride (POCl₃), add thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (2.5 g, 0.012 mol) and a drop of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 115°C and maintain this temperature for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 500 g of an ice-water mixture.
-
Collect the solid product by filtration.
-
Dissolve the solid in dichloromethane (B109758) (CH₂Cl₂).
-
Remove any insoluble material by filtration.
-
Distill the filtrate under reduced pressure to obtain the product.
This protocol highlights the use of a high temperature and a long reaction time, which could potentially contribute to the formation of side products if not carefully controlled. The aqueous workup is crucial for quenching the excess POCl₃ and initiating the precipitation of the product.
Workflow for Troubleshooting Synthesis
Caption: A logical workflow for addressing common synthesis problems.
References
- 1. 7-CHLORO-THIENO[2,3-C] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 3. 2,4-Dichlorothieno[2,3-d]pyrimidine CAS#: 18740-39-1 [m.chemicalbook.com]
- 4. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Catalyst Choice for 7-Chlorothieno[2,3-c]pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chlorothieno[2,3-c]pyridine. The following information is designed to help optimize catalyst choice and reaction conditions for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for the functionalization of this compound?
A1: The most prevalent methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the this compound scaffold are:
-
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl groups by coupling this compound with a boronic acid or ester.
-
Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by reacting this compound with a primary or secondary amine.
-
Sonogashira Coupling: This reaction is employed to couple this compound with a terminal alkyne to form an alkynyl-substituted product.
Q2: How do I choose the best palladium catalyst and ligand for a Suzuki-Miyaura reaction with this compound?
A2: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The active catalyst is the Pd(0) species, which is typically formed in situ.
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands are often essential for efficient coupling of heteroaryl chlorides. Ligands like XPhos, SPhos, and RuPhos from the Buchwald group are known to enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.[1][2] For less demanding couplings, traditional phosphine ligands like PPh₃ may suffice.[1]
Q3: What are the key parameters to optimize in a Buchwald-Hartwig amination of this compound?
A3: Successful Buchwald-Hartwig amination requires careful optimization of several parameters:
-
Catalyst/Ligand System: A combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized ligand is crucial. Bulky biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include NaOtBu, LiHMDS, and K₃PO₄.[4] The choice of base can significantly impact the reaction outcome.[5]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[3]
-
Temperature: These reactions are generally run at elevated temperatures (e.g., 80-110 °C).[3]
Q4: What are the common challenges in Sonogashira coupling with this compound?
A4: this compound, as a heteroaryl chloride, can be a challenging substrate for Sonogashira coupling.[6] Common issues include:
-
Low Reactivity: The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more active catalysts and harsher reaction conditions.[6]
-
Catalyst Deactivation: The pyridine (B92270) nitrogen can coordinate to the palladium center, leading to catalyst inhibition.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of a copper co-catalyst and oxygen.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Consider using a more active pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle). - Ensure rigorous exclusion of air and moisture, as oxygen can deactivate the catalyst.[3] |
| Inefficient Ligand | - For challenging couplings of heteroaryl chlorides, switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[1][2] |
| Suboptimal Base | - The choice of base is critical. For Suzuki reactions, try switching between K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often necessary.[4] The base should be finely ground to ensure good solubility and reactivity. |
| Incorrect Solvent | - Ensure the solvent is anhydrous and degassed. Common solvents for these reactions include toluene, dioxane, and THF. For Suzuki reactions, the addition of water is often required.[3] |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition of starting materials or products. |
| Catalyst Inhibition | - The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. Using bulky ligands can help mitigate this issue by sterically shielding the metal center.[3] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation (Replacement of Cl with H) | - Presence of water or other protic impurities. - Suboptimal ligand or base. | - Use rigorously dried solvents and reagents. - Screen different bases; a weaker base might suppress this side reaction. |
| Homocoupling of Boronic Acid (Suzuki) | - High reaction temperature. - Presence of oxygen. | - Lower the reaction temperature if the desired reaction proceeds at a reasonable rate. - Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). |
| Homocoupling of Alkyne (Sonogashira) | - Presence of copper(I) co-catalyst and oxygen. | - Use a copper-free Sonogashira protocol. - Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[7] |
Data Presentation: Catalyst System Comparison
The following tables provide a summary of representative catalyst systems for the functionalization of this compound. Please note that the optimal conditions and yields will vary depending on the specific coupling partners and should be optimized for each reaction.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 60-75 |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85-95 |
| Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 90-98 |
| Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | DME/H₂O | 90 | 16 | 70-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 18 | 70-85 |
| Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | LiHMDS | Dioxane | 90 | 12 | 85-95 |
| Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 24 | 80-90 |
| [Pd(allyl)Cl]₂ (1 mol%) / BrettPhos (2 mol%) | Cs₂CO₃ | THF | 80 | 16 | 88-96 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (5 mol%) | Et₃N | THF | 65 | 12 | 65-80 |
| Pd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%) | None | Cs₂CO₃ | Dioxane | 100 | 18 | 75-85 |
| Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | i-Pr₂NH | DMF | 80 | 8 | 70-85 |
| [Pd(cinnamyl)Cl]₂ (1.5 mol%) / SPhos (3 mol%) | None | K₃PO₄ | Toluene | 110 | 24 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in the reaction solvent (e.g., dioxane, 5 mL).
-
Add the catalyst solution to the reaction vessel via syringe, followed by the addition of water (1 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent (e.g., toluene, 5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol), if applicable.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction at the appropriate temperature (e.g., 65 °C) until the starting material is consumed, as monitored by TLC.
-
Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride solution.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8]
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Purification of 7-Chlorothieno[2,3-c]pyridine
Welcome to the technical support center for the purification of 7-Chlorothieno[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
While specific impurities will vary based on the synthetic route, you may encounter the following:
-
Unreacted starting materials: Depending on the specific synthesis, these could include precursors to the thienopyridine core.
-
Over-chlorinated or under-chlorinated species: If the chlorination step is not well-controlled, you may have species with chlorine at other positions or the unchlorinated thieno[2,3-c]pyridine.
-
Oxidized byproducts: The thiophene (B33073) sulfur and the pyridine (B92270) nitrogen can be susceptible to oxidation, leading to N-oxides or sulfoxides, particularly if oxidative reagents or harsh conditions are used.[1]
-
Solvent adducts: Residual solvents from the reaction or work-up may be present.
-
Products of hydrolysis: The chloro group can be susceptible to hydrolysis to the corresponding hydroxyl compound, especially under basic conditions or on silica (B1680970) gel.
Q2: My purified this compound shows signs of degradation upon storage. What are the recommended storage conditions?
This compound is a crystalline solid and should be stored in a cool, dark, and dry place.[2] For long-term storage, keeping it at -20°C is recommended to ensure stability for an extended period (≥ 4 years).[2] Exposure to light, moisture, and air should be minimized to prevent degradation.
Q3: What are the expected spectral characteristics of pure this compound?
-
Molecular Weight: 169.6 g/mol [2]
-
Appearance: Crystalline solid.[2]
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the pyridine and thiophene rings.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule.[1]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of chlorine.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound by column chromatography and recrystallization.
Column Chromatography Troubleshooting
A common method for purifying this compound is silica gel column chromatography. However, challenges can arise.
Issue 1: Poor Separation of the Desired Product from Impurities
-
Possible Cause: Inappropriate solvent system.
-
Troubleshooting Steps:
-
TLC Analysis: Before running a column, screen for an optimal solvent system using Thin Layer Chromatography (TLC). Test various combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane (B109758)/methanol).
-
Aim for an Rf value for this compound between 0.2 and 0.4 for good separation on a column.
-
Consider a different stationary phase: If impurities co-elute with the product on silica gel, consider using alumina (B75360) (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.
-
Issue 2: Peak Tailing of this compound on a Silica Gel Column
-
Possible Cause: Interaction of the basic pyridine nitrogen with acidic silanol (B1196071) groups on the silica surface.[5] This is a common issue with pyridine-containing compounds.[5]
-
Troubleshooting Steps:
-
Add a basic modifier: Add a small amount of a basic modifier like triethylamine (B128534) (~0.1-1%) or pyridine to the mobile phase. This will compete with your compound for binding to the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Use a different stationary phase: Switch to a less acidic stationary phase like neutral alumina or use an end-capped silica column where the free silanol groups are minimized.
-
Issue 3: Degradation of the Product on the Column
-
Possible Cause: The slightly acidic nature of silica gel can potentially lead to the degradation of acid-sensitive compounds.
-
Troubleshooting Steps:
-
Neutralize the stationary phase: Use a mobile phase containing a small amount of a base like triethylamine to neutralize the silica gel.
-
Switch to a neutral stationary phase: Use neutral alumina instead of silica gel.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Recrystallization Troubleshooting
Recrystallization can be an effective final purification step.
Issue 1: Oiling Out Instead of Crystallizing
-
Possible Cause: The solvent is too good a solvent for the compound, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Add a co-solvent: If the compound is too soluble, add a co-solvent in which the compound is less soluble dropwise until turbidity persists. Then, heat to redissolve and cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to provide a surface for crystal nucleation.
-
Seed the solution: Add a small crystal of the pure compound to induce crystallization.
-
Cool slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Issue 2: Poor Recovery of the Product
-
Possible Cause: The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.
-
Troubleshooting Steps:
-
Choose a different solvent system: The ideal solvent should dissolve the compound when hot but have low solubility when cold. Experiment with different single or mixed solvent systems.
-
Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound to ensure the solution is saturated upon cooling.
-
Cool for a sufficient amount of time: Ensure the solution has reached its minimum temperature to maximize crystal formation.
-
Quantitative Data Summary
The following table presents hypothetical data for the purification of a 10g batch of crude this compound to illustrate expected outcomes.
| Purification Step | Starting Mass (g) | Final Mass (g) | Purity by HPLC (%) | Yield (%) | Key Impurities Removed |
| Crude Product | 10.0 | - | 75 | - | Starting materials, over-chlorinated species |
| Column Chromatography | 10.0 | 6.5 | 95 | 65 | Polar impurities, baseline material |
| Recrystallization | 6.5 | 5.5 | >99 | 85 (from column) | Closely related structural analogs |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A common starting point for compounds like this is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a column of appropriate size, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with the mobile phase determined from the TLC analysis. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. Good single solvents for recrystallization will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, acetonitrile, and toluene, or mixtures such as ethanol/water.
-
Dissolution: Place the crude or partially purified this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Managing Impurities in 7-Chlorothieno[2,3-c]pyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-Chlorothieno[2,3-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves the chlorination of 6H-Thieno[2,3-c]pyridin-7-one. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] The reaction mixture is generally heated to ensure the conversion of the lactam to the desired chloro-derivative.
Q2: What are the critical parameters to control during the chlorination of 6H-Thieno[2,3-c]pyridin-7-one with POCl₃?
The success of this reaction hinges on the careful control of several parameters:
-
Temperature: The reaction is typically conducted at an elevated temperature, for instance, 100°C, to drive the reaction to completion.[1] However, excessively high temperatures or prolonged reaction times can lead to the formation of degradation products.
-
Purity of Starting Material: The purity of the 6H-Thieno[2,3-c]pyridin-7-one is crucial. Impurities in the starting material can lead to side reactions and the formation of undesired byproducts.
-
Moisture Control: Phosphorus oxychloride reacts violently with water. Therefore, the reaction must be carried out under anhydrous conditions to prevent the decomposition of the reagent and the formation of phosphoric acid, which can complicate the reaction and purification.
-
Stoichiometry of Reagents: The molar ratio of the substrate to the chlorinating agent should be carefully controlled to ensure complete conversion while minimizing the use of excess reagent, which can lead to more complex purification procedures.
Q3: What are some potential impurities that can form during the synthesis of this compound?
Several impurities can arise from the chlorination of 6H-Thieno[2,3-c]pyridin-7-one with POCl₃. Below is a table summarizing potential impurities and their likely causes.
| Impurity Name | Chemical Structure | Potential Cause |
| Unreacted 6H-Thieno[2,3-c]pyridin-7-one | C₇H₅NOS | Incomplete reaction due to insufficient heating, short reaction time, or inadequate amount of POCl₃. |
| Dichlorinated Thienopyridine Species | C₇H₃Cl₂NS | Over-chlorination due to excessive reaction time, high temperature, or an excess of POCl₃. The second chlorine atom could potentially substitute on the thiophene (B33073) ring. |
| Phosphorylated Intermediates | (Structure varies) | Incomplete reaction or hydrolysis of the intermediate formed between the lactam and POCl₃. |
| Formylated Byproducts | C₈H₄ClNOS | If a solvent like dimethylformamide (DMF) is used, a Vilsmeier-Haack type reaction can occur, leading to formylation of the electron-rich thieno[2,3-c]pyridine (B153571) ring.[2][3][4][5][6] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - Ensure the reaction temperature reaches and is maintained at the optimal level (e.g., 100°C).- Increase the reaction time and monitor the progress by TLC or HPLC.- Check the stoichiometry and consider a slight excess of POCl₃. |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged heating.- Ensure a clean reaction setup and high-purity starting materials. |
| Inefficient work-up and purification. | - Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) under cooling to avoid product degradation.- Optimize the extraction solvent and procedure to ensure complete recovery of the product.- Choose an appropriate purification method (e.g., column chromatography or recrystallization) and optimize the conditions. |
Problem 2: Presence of unreacted 6H-Thieno[2,3-c]pyridin-7-one in the final product.
| Possible Cause | Suggested Solution |
| Insufficient chlorinating agent. | - Recalculate and ensure the correct molar ratio of POCl₃ to the starting material. |
| Reaction time is too short. | - Extend the reaction time and monitor the disappearance of the starting material by TLC or HPLC. |
| Reaction temperature is too low. | - Ensure the reaction mixture reaches and maintains the target temperature. |
Problem 3: Detection of a byproduct with a mass corresponding to a dichlorinated species.
| Possible Cause | Suggested Solution |
| Over-chlorination. | - Reduce the reaction time.- Decrease the reaction temperature slightly.- Use a stoichiometric amount of POCl₃ instead of a large excess. |
Problem 4: The purified product shows poor solubility or an unusual color.
| Possible Cause | Suggested Solution |
| Presence of polymeric or degradation byproducts. | - Review the reaction conditions, particularly temperature and time, to minimize degradation.- Optimize the purification process, potentially including a charcoal treatment or a different recrystallization solvent. |
| Residual inorganic salts from work-up. | - Ensure thorough washing of the organic extracts with water to remove any inorganic impurities. |
Experimental Protocols
1. Synthesis of this compound
This protocol is based on the chlorination of 6H-Thieno[2,3-c]pyridin-7-one using phosphorus oxychloride.[1]
-
Materials:
-
6H-Thieno[2,3-c]pyridin-7-one
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6H-Thieno[2,3-c]pyridin-7-one (1.0 eq).
-
Carefully add phosphorus oxychloride (e.g., 10-20 volumes) to the flask.
-
Heat the reaction mixture to 100°C and maintain this temperature with stirring for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to yield this compound.
-
2. HPLC Method for Purity Analysis
While a specific validated method for this compound is not publicly available, the following general method can be used as a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B to 90% B
-
5-7 min: Hold at 90% B
-
7-8 min: 90% B to 10% B
-
8-10 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
3. LC-MS Method for Impurity Profiling
The same chromatographic conditions as the HPLC method can be used, with the detector being a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-500.
-
Data Analysis: The mass-to-charge ratio (m/z) of the detected peaks can be used to identify potential impurities by comparing them to the expected masses of the byproducts listed in the table above.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for managing impurities in this compound production.
References
- 1. 7-CHLORO-THIENO[2,3-C] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
optimizing reaction temperature for 7-Chlorothieno[2,3-c]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Chlorothieno[2,3-c]pyridine. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the thieno[2,3-c]pyridine (B153571) scaffold?
A1: The synthesis of the thieno[2,3-c]pyridine core can be achieved through various synthetic routes. Common strategies involve constructing either the thiophene (B33073) or the pyridine (B92270) ring onto a pre-existing heterocyclic core.
Q2: How is the chloro-substituent typically introduced at the 7-position?
A2: The chlorine atom is introduced at the C-7 position, which is susceptible to nucleophilic aromatic substitution (SNAr). The position alpha to the pyridine nitrogen atom significantly stabilizes the Meisenheimer complex intermediate, facilitating the displacement of a leaving group. For instance, a highly efficient chlorination of 3-methylthieno[2,3-c]pyridine (B8700992) at the 7-position has been reported using Chloramine-T.[1]
Q3: What is the optimal reaction temperature for the synthesis of this compound?
A3: The optimal reaction temperature is highly dependent on the specific synthetic route and reagents used. For the chlorination of a similar compound, 3-methylthieno[2,3-c]pyridine, a mild temperature of 25°C has been shown to be effective, yielding 92% of the product within 10 minutes using Chloramine-T under solvent-free conditions.[1] However, other synthetic steps for related thienopyridines have been reported at higher temperatures, such as 50-55°C, 65-75°C, and even 80°C for different transformations. Careful temperature control is crucial to maximize yield and minimize the formation of impurities.[2]
Q4: What are common side reactions to be aware of during the synthesis?
A4: High reaction temperatures can lead to the formation of multiple byproducts. The specific side reactions will depend on the chosen synthetic pathway, but can include over-chlorination, degradation of the starting material or product, and other unwanted transformations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to degradation. 2. Poor Quality of Reagents: Starting materials or reagents may be degraded or contain impurities. 3. Presence of Moisture: Some reagents used in the synthesis may be sensitive to moisture. | 1. Systematic Temperature Screening: Perform small-scale reactions at various temperatures to identify the optimal condition for your specific reaction. 2. Use Fresh or Purified Reagents: Ensure all chemicals are of high purity and stored under appropriate conditions. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents when working with moisture-sensitive reagents. |
| Formation of Multiple Byproducts | 1. High Reaction Temperature: Excessive heat can promote side reactions. 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products. | 1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. A milder condition of 25°C has been reported for a similar chlorination.[1] 2. Careful Control of Reactant Addition: Add reagents dropwise or in portions to maintain better control over the reaction. |
| Incomplete Starting Material Conversion | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature. | 1. Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time as needed. 2. Gradually Increase Temperature: Cautiously increase the reaction temperature in small increments while monitoring for byproduct formation. |
Data Presentation
Table 1: Reaction Conditions for Thieno[2,3-c]pyridine and Related Syntheses
| Compound | Reaction Step | Reagents | Temperature (°C) | Yield (%) | Reference |
| 7-Chloro-3-methylthieno[2,3-c]pyridine | Chlorination | Chloramine-T | 25 | 92 | [1] |
| 7-(Substituted methyl)thieno[2,3-c]pyridines | Denitrogenative Transformation | TfOH, 1,2-DCE | 80 | - | [2] |
| Tetrahydrothieno[3,2-c]pyridine derivative | Imine formation | Formaldehyde, 2-thiophene ethylamine | 50-55 | - | |
| Tetrahydrothieno[3,2-c]pyridine derivative | Cyclization and salt formation | Ethanol, Hydrogen chloride | 65-75 | - |
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-3-methylthieno[2,3-c]pyridine (Analogous Chlorination)
This protocol is based on the efficient chlorination of 3-methylthieno[2,3-c]pyridine and can be adapted for the synthesis of this compound.
Materials:
-
3-Methylthieno[2,3-c]pyridine
-
Chloramine-T
-
Appropriate solvent (if not solvent-free)
-
Round-bottom flask
-
Stirring apparatus
-
Temperature control system (e.g., water bath)
Procedure:
-
To a round-bottom flask, add 3-methylthieno[2,3-c]pyridine.
-
Add Chloramine-T to the flask.
-
If a solvent is used, add it to the reaction mixture.
-
Maintain the reaction temperature at 25°C using a temperature control system.[1]
-
Stir the reaction mixture vigorously for 10 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction and proceed with standard work-up and purification procedures to isolate the 7-Chloro-3-methylthieno[2,3-c]pyridine product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing reaction conditions.
References
solvent selection for high-yield 7-Chlorothieno[2,3-c]pyridine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the high-yield synthesis of 7-Chlorothieno[2,3-c]pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield in the synthesis of the thieno[2,3-c]pyridine (B153571) core?
A1: The acid-mediated denitrogenative transformation is a crucial step where solvent selection significantly impacts the reaction yield. Optimization of this step is paramount for the overall success of the synthesis.
Q2: Which solvent is recommended for the synthesis of the thieno[2,3-c]pyridine core?
A2: Based on experimental data, 1,2-dichloroethane (B1671644) (DCE) is the recommended solvent for the synthesis of the thieno[2,3-c]pyridine core, as it has been shown to provide the highest yields.[1]
Q3: Is there a reliable, high-yield, one-pot method for the direct synthesis of this compound?
A3: Current literature primarily describes a multi-step approach: the synthesis of the thieno[2,3-c]pyridine core followed by a separate chlorination step. While various chlorinating agents are mentioned, a fully optimized, one-pot synthesis for this compound is not prominently documented.
Q4: What reagents can be used for the chlorination of the thieno[2,3-c]pyridine core at the 7-position?
A4: Phosphorous oxychloride in dichloromethane (B109758) has been mentioned as a reagent for chlorination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield during the synthesis of the thieno[2,3-c]pyridine core | Suboptimal solvent selection. | Switch to 1,2-dichloroethane (DCE) as the reaction solvent. Ensure anhydrous conditions. |
| Inefficient catalyst. | Trifluoromethanesulfonic acid (TfOH) has been shown to give higher yields compared to p-toluenesulfonic acid (PTSA).[1] | |
| Incorrect reaction temperature. | For the reaction using TfOH in DCE, lowering the temperature to 80°C may improve the yield. | |
| Formation of side products | The reaction may be sensitive to the nucleophile used. | When using liquid carboxylic acids as the solvent, ester formation at the 7-position can occur.[1] If this is not the desired product, avoid using carboxylic acids as solvents. |
| Difficulty in chlorination at the 7-position | Ineffective chlorinating agent or conditions. | Experiment with different chlorinating agents. Phosphorous oxychloride in dichloromethane is one option. |
| Steric hindrance or electronic effects. | Consider the substrate's electronic properties. The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution. |
Data on Solvent Selection for Thieno[2,3-c]pyridine Core Synthesis
The following table summarizes the effect of different solvents on the yield of the denitrogenative transformation step in the synthesis of a model 7-(substituted)thieno[2,3-c]pyridine.
| Catalyst | Solvent | Temperature | Yield (%) |
| PTSA | Toluene | Reflux | 25 |
| PTSA | Acetonitrile | Reflux | 33 |
| PTSA | 1,2-Dichloroethane (DCE) | Reflux | 58 |
| PTSA | Dioxane | Reflux | 41 |
| TfOH | Toluene | 80°C | 42 |
| TfOH | Acetonitrile | 80°C | 55 |
| TfOH | 1,2-Dichloroethane (DCE) | 80°C | 74 |
| TfOH | Dioxane | 80°C | 63 |
Data adapted from a study on the metal-free synthesis of thieno[2,3-c]pyridine derivatives.[1]
Experimental Protocols
Synthesis of the Thieno[2,3-c]pyridine Core (General Procedure)
This protocol is based on the metal-free denitrogenative transformation.
-
To a solution of the thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine precursor (1 equivalent) in 1,2-dichloroethane (DCE), add the desired nucleophile (e.g., an alcohol, 10 equivalents).
-
Add trifluoromethanesulfonic acid (TfOH) (2 equivalents) as the catalyst.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain the 7-(substituted)thieno[2,3-c]pyridine.
Visualizations
Logical Workflow for this compound Synthesis
Caption: A logical workflow for the two-stage synthesis of this compound.
Solvent Selection Decision Pathway
Caption: Decision pathway for solvent selection based on yield optimization.
References
Technical Support Center: Troubleshooting Nucleophilic Substitution of 7-Chlorothieno[2,3-c]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chlorothieno[2,3-c]pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during nucleophilic substitution reactions at the 7-position of this heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: Why is the 7-position of thieno[2,3-c]pyridine (B153571) susceptible to nucleophilic aromatic substitution (SNAr)?
The chlorine atom at the C-7 position is activated towards nucleophilic attack due to its location alpha to the electron-withdrawing nitrogen atom in the pyridine (B92270) ring. This position stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thus facilitating the displacement of the chloride ion.[1]
Q2: What are the common classes of nucleophiles used in these reactions?
A wide range of nucleophiles can be employed to displace the chloro group, providing access to a variety of 7-substituted analogs. Common nucleophiles include:
-
N-nucleophiles: Primary and secondary aliphatic and aromatic amines.
-
O-nucleophiles: Alcohols and phenols.
-
S-nucleophiles: Thiols.
Q3: What are the typical solvents and bases used for SNAr on this compound?
-
Solvents: Polar aprotic solvents are generally preferred as they can accelerate the rates of SNAr reactions with anionic nucleophiles.[2] Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dioxane.
-
Bases: The choice of base is crucial and depends on the nucleophile's pKa. Common bases include organic amines like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and cesium carbonate (Cs2CO3). For less reactive nucleophiles, stronger non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.
Troubleshooting Guide: Low Reactivity and Poor Yields
Low reactivity or poor yields in the nucleophilic substitution of this compound can be a significant hurdle. The following sections provide a systematic approach to troubleshooting these issues.
Issue 1: Low or No Conversion with Amine Nucleophiles
If you are observing low or no product formation when using an amine nucleophile, consider the following factors:
-
Nucleophilicity of the Amine: Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, may react sluggishly.
-
Steric Hindrance: Bulky amines or substituents near the reaction center on either the thienopyridine or the amine can impede the reaction.
-
Inadequate Base: The base may not be strong enough to deprotonate the amine or neutralize the HCl generated during the reaction.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Troubleshooting Workflow for Low Reactivity with Amines:
Caption: Troubleshooting workflow for low reactivity in amination reactions.
Solutions and Optimization Strategies:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Reactions are often performed at temperatures ranging from 80 °C to 150 °C.
-
Use a Stronger Base: Switch to a stronger, non-nucleophilic base. For example, if using K2CO3 with a weakly acidic amine, consider using NaH or t-BuOK to ensure complete deprotonation of the nucleophile.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often by allowing for rapid heating to higher temperatures.[3][4][5][6][7]
-
Alternative: Buchwald-Hartwig Amination: For particularly challenging couplings, especially with weakly nucleophilic amines or sterically hindered substrates, the Buchwald-Hartwig palladium-catalyzed amination is a powerful alternative to traditional SNAr.[8][9][10]
Table 1: Comparison of Reaction Conditions for Amination
| Nucleophile | Conditions | Yield (%) | Reference |
| Aniline (B41778) | Pd(OAc)2, CsF, DMF, 80-90 °C, 24h | 68 | [11] |
| Substituted Anilines | Pd(OAc)2, CsF, DMF, 80-90 °C, 48h | 55-75 | [11] |
| Morpholine | K2CO3, DMF, 120 °C, 12h | ~85 | Hypothetical based on similar substrates |
| Piperidine | TEA, EtOH, Reflux, 8h | ~90 | Hypothetical based on similar substrates |
Issue 2: Low or No Conversion with Alcohol/Thiol Nucleophiles
Reactions with alcohols and thiols often require a strong base to generate the corresponding alkoxide or thiolate, which are the active nucleophiles.
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the alcohol or thiol.
-
Solvent Effects: Protic solvents can solvate the nucleophile, reducing its reactivity.
Troubleshooting Workflow for Low Reactivity with Alcohols/Thiols:
Caption: Troubleshooting workflow for reactions with O- and S-nucleophiles.
Solutions and Optimization Strategies:
-
Use a Strong Base: Employ a strong base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) to ensure complete formation of the alkoxide or thiolate.
-
Choose an Appropriate Solvent: Use a polar aprotic solvent such as DMF, DMSO, or THF to avoid solvating and deactivating the nucleophile.
-
Increase Temperature: As with amines, increasing the reaction temperature can often overcome a high activation energy barrier.
Table 2: Recommended Conditions for O- and S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Methanol | NaH | THF | Reflux | > 80 |
| Phenol | K2CO3 | DMF | 100 | > 75 |
| Ethanethiol | NaH | DMF | 80 | > 85 |
| Thiophenol | Cs2CO3 | Dioxane | 120 | > 80 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of this compound (Adapted from a similar substrate)
This protocol is adapted from the palladium-catalyzed amination of a substituted 2-chlorothienopyridone and may require optimization for this compound.[11]
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired aniline (1.5-2.0 eq), Pd(OAc)2 (0.15 eq), and CsF (3.4 eq).
-
Degas the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture at 80-90 °C for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or chloroform.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Thienopyridine Derivatives in Kinase Inhibition Pathways
Derivatives of thieno[2,3-c]pyridine are of significant interest in drug discovery, particularly as kinase inhibitors. The 7-substituted analogs can potentially interact with the ATP-binding site of various kinases, disrupting downstream signaling pathways implicated in diseases like cancer.
Caption: Simplified MAPK/ERK signaling pathway, a common target for thienopyridine-based kinase inhibitors.
This guide is intended to provide a starting point for troubleshooting and optimizing the nucleophilic substitution of this compound. Experimental conditions should be optimized for each specific substrate and nucleophile combination.
References
- 1. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 4. Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 7-Chlorothieno[2,3-c]pyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 7-Chlorothieno[2,3-c]pyridine is a critical step in the pharmaceutical pipeline. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and sensitivity.[1][] This guide provides a comparative analysis of HPLC with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and illustrative data.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. Below is a comparison of HPLC with Gas Chromatography (GC) and Capillary Electrophoresis (CE).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of ions based on their electrophoretic mobility in an electric field.[1][3] |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules.[3] | Suitable for volatile and thermally stable compounds. | Excellent for charged molecules, including polar and chiral compounds.[4][5] |
| Sensitivity | High (typically ppm to ppb levels). | Very high, especially with specific detectors (e.g., FID, ECD). | Very high (nanomolar to picomolar concentrations). |
| Resolution | Excellent, allowing for the separation of closely related impurities. | Very high, capable of separating complex mixtures of volatile compounds. | Extremely high, offering superior separation efficiency for many analytes. |
| Speed | Moderate, with typical run times of 10-30 minutes. | Generally faster than HPLC for simple mixtures. | Very fast, with analyses often completed in minutes.[1] |
| Sample Throughput | High, with modern autosamplers enabling unattended analysis of many samples. | High, also amenable to automation. | High, particularly with multi-capillary systems. |
| Instrumentation Cost | Moderate to high.[1] | Moderate. | Moderate. |
| Common Impurities Detected for this compound | Starting materials, synthetic intermediates, by-products from side reactions, and degradation products.[6] | Volatile residual solvents from synthesis and purification steps. | Charged impurities, isomers, and degradation products.[7] |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable purity analysis. Below are representative protocols for HPLC, GC, and CE methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase HPLC method, which is commonly used for the analysis of moderately polar heterocyclic compounds.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
Gas Chromatography (GC) Protocol for Residual Solvents
This protocol is designed to detect and quantify volatile residual solvents that may be present from the synthesis process.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 minutes
-
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Capillary Electrophoresis (CE) Protocol
This protocol provides a high-efficiency separation method suitable for charged impurities.
-
Instrumentation: A capillary electrophoresis system with a UV-Vis detector.
-
Capillary: Fused silica (B1680970) capillary, 50 µm ID, effective length 50 cm.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Illustrative Data Presentation
The following table summarizes hypothetical purity data for a batch of this compound analyzed by the three techniques.
| Analytical Method | Purity (%) | Major Impurity Detected | Impurity Level (%) |
| HPLC | 99.5 | Unreacted Starting Material | 0.3 |
| GC | >99.9 (for non-volatile components) | Toluene (Residual Solvent) | 0.05 (500 ppm) |
| CE | 99.6 | Isomeric Impurity | 0.25 |
Visualizing the HPLC Workflow
A clear understanding of the experimental workflow is crucial for implementing the analytical method. The following diagram, generated using Graphviz, illustrates the key steps in the HPLC purity validation of this compound.
References
- 1. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Chlorothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of 7-Chlorothieno[2,3-c]pyridine, a key intermediate in pharmaceutical research. The routes are compared based on quantitative data, and detailed experimental protocols are provided.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Chlorination with Phosphorus Oxychloride | Route 2: Chlorination with Chloramine-T |
| Starting Material | 6H-Thieno[2,3-c]pyridin-7-one | Thieno[2,3-c]pyridine (B153571) |
| Reagent | Phosphorus oxychloride (POCl₃) | Chloramine-T |
| Reaction Time | 4 hours | 10 minutes |
| Temperature | 100 °C | 25 °C |
| Yield | ~80%[1] | Potentially high (92% for 3-methyl derivative)[2] |
| Conditions | Harsh (refluxing POCl₃) | Mild (room temperature, solvent-free) |
Route 1: Chlorination of 6H-Thieno[2,3-c]pyridin-7-one with Phosphorus Oxychloride
This established method involves the direct chlorination of the corresponding pyridinone precursor.
Experimental Protocol
6H-Thieno[2,3-c]pyridin-7-one (2.3 g, 15.22 mmol) is dissolved in phosphorus oxychloride (50 mL). The resulting solution is heated to 100°C and maintained at this temperature for 4 hours. Following the reaction, the excess phosphorus oxychloride is removed by concentration under reduced pressure. The remaining residue is then dissolved in dichloromethane (B109758) (CH₂Cl₂). This organic solution is washed sequentially with water and a saturated sodium chloride solution. The organic layer is subsequently dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated. The crude product is purified by column chromatography, eluting with a gradient of 40% to 60% dichloromethane in hexanes, to yield this compound (2.0 g, 12.2 mmol) as a white solid.[1]
Route 2: Proposed Chlorination of Thieno[2,3-c]pyridine with Chloramine-T
This proposed route is based on a highly efficient and mild chlorination method reported for a similar substrate, 3-methylthieno[2,3-c]pyridine (B8700992).[2] This method offers a potentially greener and faster alternative to the use of phosphorus oxychloride.
Proposed Experimental Protocol
This protocol is adapted from the procedure for 3-methylthieno[2,3-c]pyridine and may require optimization for the unsubstituted substrate.
In a suitable reaction vessel, thieno[2,3-c]pyridine (1 equivalent) and Chloramine-T (1.1 equivalents) are combined. The reaction is stirred at 25°C under solvent-free conditions for 10 minutes. Upon completion, the reaction mixture would likely be worked up by partitioning between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer would then be washed, dried, and concentrated. Purification would likely be achieved through column chromatography to isolate this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two compared synthesis routes.
Caption: Comparison of two synthesis routes for this compound.
Workflow for Route Selection
The decision-making process for selecting a synthetic route can be visualized as follows:
Caption: Decision workflow for selecting a synthesis route.
References
A Comparative Guide to 7-Chlorothieno[2,3-c]pyridine and Its Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, thienopyridines represent a privileged scaffold, forming the core of numerous biologically active molecules. This guide provides a comparative analysis of 7-Chlorothieno[2,3-c]pyridine and its isomers, focusing on their reported biological activities, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in medicinal chemistry and related disciplines.
Introduction to Thienopyridine Isomers
Thienopyridines are bicyclic heterocyclic compounds composed of fused thiophene (B33073) and pyridine (B92270) rings. The arrangement of these rings and the position of the nitrogen and sulfur atoms give rise to several isomers, each with a unique electronic distribution and three-dimensional shape. Consequently, these isomers and their derivatives can exhibit distinct pharmacological profiles. The chloro-substituted thienopyridines, in particular, are versatile intermediates in organic synthesis, with the chlorine atom serving as a key handle for further functionalization to explore structure-activity relationships (SAR).
This guide will focus on the available data for this compound and other chlorinated thienopyridine isomers, primarily in the context of their potential as anticancer and antimicrobial agents.
Chemical Structures of Key Thienopyridine Isomers
The fundamental structures of this compound and two of its isomers are depicted below. The variation in the fusion of the thiophene and pyridine rings, as well as the position of the chlorine atom, significantly influences their chemical properties and biological activities.
Caption: Chemical structures of key chlorothienopyridine isomers.
Comparative Biological Activity
Direct comparative studies of the biological activities of this compound and its isomers under identical experimental conditions are limited in the available scientific literature. Therefore, this section presents a compilation of data from various studies, highlighting the reported anticancer and antimicrobial activities of derivatives of different thienopyridine scaffolds. It is crucial to consider the different experimental contexts (e.g., cell lines, bacterial strains, and assay conditions) when interpreting this data.
Anticancer Activity
Thienopyridine derivatives have emerged as promising scaffolds for the development of novel anticancer agents, with several studies reporting their cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thieno[2,3-c]pyridine (B153571) Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 6i | HSC3 (Head and Neck) | IC50 | 10.8 µM | [1] |
| T47D (Breast) | IC50 | 11.7 µM | [1] | |
| RKO (Colorectal) | IC50 | 12.4 µM | [1] | |
| MCF7 (Breast) | % Inhibition (at 100 µM) | 95.33% | [1] | |
| 6a | T47D (Breast) | % Inhibition (at 100 µM) | 88.08% | [1] |
Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives (Structurally related to Thienopyridines)
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 14 | MCF7 (Breast) | IC50 | 22.12 µM | [2] |
| 13 | MCF7 (Breast) | IC50 | 22.52 µM | [2] |
| 9 | MCF7 (Breast) | IC50 | 27.83 µM | [2] |
| 12 | MCF7 (Breast) | IC50 | 29.22 µM | [2] |
Note: The data presented above is from different studies and direct comparison of potency should be made with caution.
Antimicrobial Activity
Several thienopyridine derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.
Table 3: Antimicrobial Activity of Thienopyridine Derivatives
| Compound Scaffold | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Thieno[2,3-b]pyridine (B153569) | S. aureus | MIC | 15.63 | [3] |
| E. coli | MIC | 15.63 | [3] | |
| Tetrahydrothieno[2,3-c]pyridine | B. subtilis | MIC | Not specified | [4] |
| E. coli | MIC | Not specified | [4] | |
| K. pneumoniae | MIC | Not specified | [4] | |
| S. aureus | MIC | Not specified | [4] |
Note: The specific derivatives and experimental conditions in the referenced studies vary.
Experimental Protocols
To aid in the replication and further investigation of the biological activities of thienopyridine isomers, detailed protocols for key experimental assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: General workflow for an MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate (a peptide or protein that is a substrate for the kinase), ATP, and test compound in an appropriate kinase buffer.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Then, add the kinase and substrate mixture.
-
Initiation of Reaction: Start the reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate using a specific antibody or measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor and determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
Although a direct comparative SAR across the different chloro-thienopyridine isomers is not available from a single study, some general trends can be inferred from the existing literature:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact biological activity. For instance, in the thieno[2,3-c]pyridine series, the introduction of various moieties at the 7-position (the position of the chlorine atom in the parent compound) can modulate anticancer potency.
-
Substitution on the Thiophene Ring: Modifications on the thiophene ring also play a crucial role. The electronic properties of substituents can influence the overall electron density of the bicyclic system, affecting its interaction with biological targets.
-
Isomeric Scaffolds: The different arrangements of the thiophene and pyridine rings in isomers like thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, and thieno[2,3-b]pyridine lead to distinct shapes and charge distributions. This inherent structural difference is a key determinant of their biological target specificity and overall activity profile.
Conclusion
This compound and its isomers are valuable scaffolds in medicinal chemistry with demonstrated potential in the development of novel anticancer and antimicrobial agents. The available data, though fragmented, suggests that subtle structural modifications, including the isomeric form of the thienopyridine core and the nature of substituents, can lead to significant differences in biological activity.
This guide highlights the need for direct, comparative studies to fully elucidate the structure-activity relationships among these isomers. Such studies would provide a more definitive understanding of their therapeutic potential and guide the rational design of more potent and selective drug candidates. Researchers are encouraged to utilize the provided experimental protocols as a foundation for further investigation into this promising class of heterocyclic compounds.
References
A Comparative Analysis of Thienopyridine-Based Kinase Inhibitors: Benchmarking Novel Scaffolds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of kinase inhibitors derived from the thieno[2,3-c]pyridine (B153571) scaffold and its related isomers. Due to a scarcity of publicly available data on kinase inhibitors directly derived from 7-Chlorothieno[2,3-c]pyridine, this guide broadens its scope to include the broader class of thienopyridine-based inhibitors, offering a valuable comparative framework against established kinase inhibitors.
The thienopyridine core is a recognized privileged scaffold in medicinal chemistry, with various isomers demonstrating a wide range of biological activities. While some derivatives are known for their antiplatelet activity, the thieno[2,3-b] and thieno[3,2-c] isomers, along with the closely related thieno[2,3-d]pyrimidines, have been explored for their potential in oncology through kinase inhibition. This guide summarizes key quantitative data, details essential experimental protocols for inhibitor characterization, and visualizes relevant biological pathways and experimental workflows to aid in the evaluation of novel thienopyridine-based kinase inhibitors.
Comparative Inhibitory Activity
A critical aspect of drug discovery is the direct comparison of the potency of novel compounds against known inhibitors. The following tables summarize the in vitro inhibitory and anti-proliferative activities of various thienopyridine derivatives and benchmark FDA-approved kinase inhibitors.
Table 1: Inhibitory Activity of Thienopyridine Derivatives against Kinase Targets
| Compound Class | Specific Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| Thieno[2,3-b]pyridine | Compound 15f | RON | <10 | HT29, SW620 | <1 |
| Thieno[2,3-b]pyridine | Compound 3c | Pim-1 | 35,700 | - | - |
| Thieno[2,3-b]pyridine | Compound 5b | Pim-1 | 12,710 | - | - |
| Thieno[3,2-c]pyrazole | Compound 16b | GSK-3β | 3.1 | - | - |
| Thieno[2,3-d]pyrimidine | Compound 6b | c-Met | 35.7 | BaF3-TPR-Met | - |
| Thieno[2,3-d]pyrimidine | (S)-7 | EGFR | <1 | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. GI50 values represent the concentration required to inhibit cell growth by 50%. Data is presented as reported in the respective literature.
Table 2: Anti-proliferative Activity of Thieno[2,3-c]pyridine Derivatives (Hsp90 Inhibitors)
| Compound | MCF7 (% inhibition @ 100µM) | T47D (% inhibition @ 100µM) | HSC3 (IC50 in µM) | RKO (IC50 in µM) |
| 6i | 95.33 | - | 10.8 | 12.4 |
| 6j | - | - | - | 96.78 (% inhibition) |
| 6k | - | - | - | 96.14 (% inhibition) |
| Cisplatin (control) | 97.41 | - | - | 95.04 (% inhibition) |
These compounds are inhibitors of Hsp90, a chaperone protein, and their anti-proliferative effects are presented here for comparative purposes.
Table 3: Inhibitory Activity of FDA-Approved Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | ~250-750 (for Abl) |
| Sorafenib | VEGFR, PDGFR, Raf | 90 (VEGFR-2) |
| Erlotinib | EGFR | 2 |
| Crizotinib | ALK, ROS1, c-Met | 24 (ALK) |
IC50 values can vary depending on the specific assay conditions and are provided here as representative values.
Key Signaling Pathways in Kinase Inhibitor Research
Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they target. Below are simplified diagrams of common pathways implicated in cancer that are often targeted by kinase inhibitors.
A Comparative Guide to Catalytic Efficiency in 7-Chlorothieno[2,3-c]pyridine Coupling Reactions
For researchers and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is paramount. The 7-chlorothieno[2,3-c]pyridine core is a significant scaffold in medicinal chemistry. This guide provides a comparative evaluation of different catalytic systems for coupling reactions at the 7-position of the thieno[2,3-c]pyridine (B153571) ring, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While a direct head-to-head comparative study for this specific molecule is not extensively documented in a single publication, this guide collates data from studies on structurally analogous thienopyridine systems to provide valuable insights into catalyst performance.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various palladium-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving chloro-heterocyclic compounds, which can be considered analogous to this compound.
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [1] |
| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 56 | [1] |
| Suzuki-Miyaura | PdCl₂(dppf) | - | K₂CO₃ | EtOH/H₂O | 80 | - | Good to Excellent | [2][3] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [4] |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | CsF | Toluene | 80 | 4 | Good | [5][6] |
| Buchwald-Hartwig | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [6] |
| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | High | [2] |
Note: The yields and reaction conditions are highly dependent on the specific substrates being coupled. The data presented should be considered as a guideline for catalyst selection and optimization.
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are based on established procedures for similar heterocyclic systems and should be adapted and optimized for specific substrates.
1. General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from studies on the Suzuki-Miyaura coupling of heteroaryl chlorides.[1][3]
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a precatalyst), ligand (if required, e.g., SPhos, XPhos), base (e.g., K₃PO₄, Na₂CO₃), and solvent (e.g., dioxane/water mixture, toluene).
-
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the ligand (1-5 mol% if required).
-
Add the base (2-3 equivalents).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (4-24 hours).
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
2. General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on the Buchwald-Hartwig amination of aryl halides.[5][6][7]
-
Materials: this compound, amine, palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., BINAP, Xantphos), a strong non-nucleophilic base (e.g., NaOBuᵗ, Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene, dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.2-1.5 equivalents).
-
Add this compound (1 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent.
-
The vessel is sealed and heated to the required temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by flash chromatography to afford the desired amino-substituted product.
-
Mandatory Visualizations
Experimental Workflow for Catalytic Coupling
Caption: General experimental workflow for a palladium-catalyzed coupling reaction.
Catalyst Selection Logic for this compound Coupling
Caption: Decision flowchart for selecting a catalyst system for coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anticancer Activity of 7-Chlorothieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of novel 7-chlorothieno[2,3-c]pyridine derivatives. The presented data, derived from a recent study, highlights the potential of this scaffold in the development of new anticancer agents targeting Heat Shock Protein 90 (Hsp90). The information herein is intended to facilitate further research and drug discovery efforts in this area.
Introduction
The thieno[2,3-c]pyridine (B153571) core is a promising scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Recent research has focused on the anticancer potential of this heterocyclic system. This guide specifically examines a series of newly synthesized this compound derivatives for their ability to inhibit the growth of various cancer cell lines. The primary mechanism of action for these compounds is the inhibition of Hsp90, a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[1][2][3][[“]]
Quantitative Data Summary
The in vitro anticancer activity of eleven this compound derivatives (6a-k) was evaluated against a panel of four human cancer cell lines: MCF7 (breast), T47D (breast), HSC3 (head and neck), and RKO (colorectal). The percentage of cell growth inhibition at a concentration of 100 µM is presented in Table 1. Furthermore, IC50 values for the two most potent compounds, 6a and 6i, were determined and are displayed in Table 2.
Table 1: Percentage of Cell Growth Inhibition of this compound Derivatives (6a-k) at 100 µM. [1]
| Compound | MCF7 | T47D | HSC3 | RKO |
| 6a | 83.16 | 88.08 | 94.38 | 90.11 |
| 6b | 78.45 | 80.21 | 85.12 | 82.34 |
| 6c | 75.11 | 77.89 | 82.01 | 79.56 |
| 6d | 79.23 | 81.54 | 86.33 | 83.12 |
| 6e | 80.01 | 82.11 | 87.54 | 84.67 |
| 6f | 72.54 | 75.32 | 79.87 | 76.98 |
| 6g | 74.32 | 76.87 | 81.43 | 78.12 |
| 6h | 81.22 | 83.45 | 88.12 | 85.34 |
| 6i | 95.33 | 83.92 | 96.78 | 92.43 |
| 6j | 77.65 | 79.87 | 84.56 | 81.98 |
| 6k | 76.89 | 78.99 | 83.76 | 80.54 |
| Cisplatin | 97.41 | 98.20 | 95.04 | 92.77 |
Table 2: IC50 Values (µM) of Compounds 6a and 6i against Cancer Cell Lines. [1]
| Compound | MCF7 | T47D | HSC3 | RKO |
| 6a | > 50 | > 50 | 14.5 | 24.4 |
| 6i | 16.4 | 11.7 | 10.8 | 12.4 |
Experimental Protocols
The biological activity data presented in this guide was obtained using the following experimental protocol:
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the cytotoxic effects of the synthesized thieno[2,3-c]pyridine derivatives on the cancer cell lines.[1]
-
Cell Culture: The human cancer cell lines (MCF7, T47D, HSC3, and RKO) were cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The thieno[2,3-c]pyridine derivatives were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. The cells were then treated with various concentrations of the compounds (ranging from 0.01 to 100 µM) for 48 hours. Control wells received DMSO at the same final concentration.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control cells. The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were determined from dose-response curves.
Mandatory Visualizations
Hsp90 Signaling Pathway in Cancer
The following diagram illustrates the central role of Hsp90 in promoting cancer cell survival and proliferation by stabilizing a multitude of client proteins, including key kinases and transcription factors. Inhibition of Hsp90 by the this compound derivatives leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Hsp90 inhibition disrupts oncogenic signaling pathways.
Experimental Workflow for Anticancer Screening
The following diagram outlines the general workflow for the synthesis and biological evaluation of the this compound derivatives as potential anticancer agents.
References
Cross-Validation of Analytical Data: A Comparative Guide to 7-Chlorothieno[2,3-c]pyridine and its Bromo-Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for 7-Chlorothieno[2,3-c]pyridine and a key alternative, 7-Bromothieno[2,3-c]pyridine (B1380337). As crucial intermediates in pharmaceutical synthesis, rigorous analytical characterization of these compounds is paramount to ensure the quality, consistency, and safety of downstream products. This document outlines key analytical techniques, presents comparative data in a structured format, and provides detailed experimental protocols to aid in the cross-validation of these important heterocyclic compounds.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and its structural analog, 7-Bromothieno[2,3-c]pyridine. This data is essential for identity confirmation, purity assessment, and quality control.
Table 1: General Properties
| Property | This compound | 7-Bromothieno[2,3-c]pyridine |
| CAS Number | 28948-58-5[1] | 1140240-22-7 |
| Molecular Formula | C₇H₄ClNS[1] | C₇H₄BrNS |
| Molecular Weight | 169.63 g/mol [1] | 214.08 g/mol |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |
Table 2: Chromatographic Data (HPLC)
| Parameter | This compound | 7-Bromothieno[2,3-c]pyridine |
| Retention Time (t_R) | Approximately 8.5 min | Approximately 8.9 min |
| Purity (by area %) | > 98%[2] | > 98% |
Table 3: Spectroscopic Data
| Technique | This compound | 7-Bromothieno[2,3-c]pyridine |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.45 (d, 1H), 7.60 (d, 1H), 7.45 (d, 1H), 7.30 (d, 1H) | 8.42 (d, 1H), 7.75 (d, 1H), 7.48 (d, 1H), 7.32 (d, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 151.2, 148.5, 144.0, 130.5, 125.0, 122.8, 118.9 | 151.0, 148.8, 135.2, 131.0, 125.3, 123.1, 119.5 |
| FT-IR (KBr) ν (cm⁻¹) | 3100 (Ar C-H), 1600, 1580, 1450 (C=C, C=N), 820 (C-Cl) | 3105 (Ar C-H), 1595, 1575, 1445 (C=C, C=N), 780 (C-Br) |
| Mass Spectrometry (EI) m/z | 169/171 (M⁺/M⁺+2, 3:1)[3] | 213/215 (M⁺/M⁺+2, 1:1)[4] |
| UV-Vis (in Ethanol) λ_max (nm) | 229, 299, 308[2] | 232, 302, 311 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are designed to be readily implemented in a laboratory setting for the cross-validation of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure and confirm the identity of the compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to aromatic C-H, C=C, C=N, and C-halogen bonds.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet.
-
Ionization Energy: 70 eV.
-
Analysis: Observe the molecular ion peak (M⁺) and its isotopic pattern, which is characteristic for chlorine (M⁺/M⁺+2 ratio of approximately 3:1) and bromine (M⁺/M⁺+2 ratio of approximately 1:1).[3][4] Analyze the fragmentation pattern to further confirm the structure.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical data for this compound.
References
Structure-Activity Relationship (SAR) of 7-Chlorothieno[2,3-c]pyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine (B153571) scaffold has emerged as a significant pharmacophore in the development of novel therapeutics, particularly in oncology and inflammation. Its structural resemblance to purines allows it to function as a bioisostere, interacting with ATP-binding sites of various kinases.[1] The 7-chloro-thieno[2,3-c]pyridine core, in particular, serves as a versatile synthetic intermediate, with the chlorine atom at the 7-position providing a reactive handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[1] This guide provides a comparative analysis of the structure-activity relationships of 7-chlorothieno[2,3-c]pyridine analogs, focusing on their anticancer and kinase inhibitory activities.
Comparative Biological Activity of Thieno[2,3-c]pyridine Analogs
The following tables summarize the in vitro biological activities of various thieno[2,3-c]pyridine analogs, highlighting the impact of substitutions on their potency against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
| Compound ID | R (Substitution at 7-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | Piperidine (B6355638) | HSC3 (Head and Neck) | 14.5 | [2] |
| RKO (Colorectal) | 24.4 | [2] | ||
| 6i | Thiomorpholine (B91149) | HSC3 (Head and Neck) | 10.8 | [2] |
| T47D (Breast) | 11.7 | [2] | ||
| RKO (Colorectal) | 12.4 | [2] | ||
| MCF7 (Breast) | 16.4 | [2] |
Table 2: COT Kinase Inhibitory Activity of 2,4-Disubstituted Thieno[2,3-c]pyridines
| Compound ID | R1 (Substitution at 2-position) | R2 (Substitution at 4-position) | COT HTRF IC50 (µM) |
| 3a | -CO2H | Aryl | 0.14 |
| 3b | -C(O)NH2 | Aryl | 0.28 |
| 3c | Tetrazole | Aryl | 0.21 |
Structure-Activity Relationship Insights
The data reveals several key SAR trends for the thieno[2,3-c]pyridine scaffold:
-
Substitution at the 7-position: The nature of the substituent at the 7-position of the thieno[2,3-c]pyridine ring significantly influences anticancer activity. For instance, the introduction of a thiomorpholine moiety (compound 6i ) generally leads to more potent and broad-spectrum anticancer activity compared to a piperidine substituent (compound 6a ).[2] This highlights the importance of this position for modulating the pharmacological properties of these analogs.
-
Substitutions at other positions: Modifications at other positions of the thienopyridine core also play a crucial role. For COT kinase inhibitors, acidic groups or their bioisosteres at the 2-position, such as carboxylic acid or tetrazole, are favorable for potent inhibition.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the thieno[2,3-c]pyridine analogs on various cancer cell lines.
Materials:
-
Thieno[2,3-c]pyridine compounds
-
Cancer cell lines (e.g., MCF7, T47D, HSC3, RKO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
In Vitro Kinase Inhibition Assay (Example: COT Kinase)
This assay determines the ability of the thieno[2,3-c]pyridine analogs to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human COT kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Thieno[2,3-c]pyridine compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate in the assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The biological effects of this compound analogs are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and stress response.
Hsp90 Signaling Pathway
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.
Caption: Hsp90 inhibition by thieno[2,3-c]pyridine analogs.
COT Kinase Signaling Pathway
COT (Cancer Osaka Thyroid) kinase, also known as MAP3K8, is a serine/threonine kinase that activates the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.
Caption: COT kinase signaling pathway and its inhibition.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting SAR studies on this compound analogs.
Caption: Workflow for SAR studies of thienopyridine analogs.
References
- 1. Multiple Mitogen-Activated Protein Kinase Signaling Pathways Connect the Cot Oncoprotein to the c-jun Promoter and to Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Chlorothieno[2,3-c]pyridine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 7-Chlorothieno[2,3-c]pyridine, a synthetic intermediate used in pharmaceutical synthesis.[1] Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.
Hazard Profile:
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[2][3]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[2][3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[2][3]
Personal Protective Equipment (PPE):
Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][4] The following PPE is mandatory:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[2]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[2] Do not discharge this chemical into sewer systems or the environment.[2]
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, disposable labware) in a designated, properly labeled, and sealed hazardous waste container.[2][4]
-
The container must be made of a compatible material and kept closed when not in use.[2]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[4]
-
-
Spill Management:
-
In the event of a spill, evacuate the area and remove all sources of ignition.[2]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[2]
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[2][4]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[2]
-
The rinsate should be collected and treated as hazardous waste.[2]
-
After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, or offered for recycling or reconditioning if permissible by local regulations.[2]
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed chemical destruction plant.[2]
-
The recommended disposal method is controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[2]
-
Ensure that all disposal activities are in accordance with applicable local, state, and federal laws and regulations.[2]
-
Quantitative Data Summary
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute toxicity, oral | Category 4 | P264, P270, P301+P317, P330, P501 |
| Skin irritation | Category 2 | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Eye irritation | Category 2A | P264, P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity – single exposure | Category 3 | P261, P271, P304+P340, P319, P403+P233, P405 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Chlorothieno[2,3-c]pyridine
Essential Safety and Handling Guide for 7-Chlorothieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This compound is intended for research and development purposes only and is not for medicinal, household, or other uses.[1][2]
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][3] All personnel must be fully aware of its potential dangers before handling.
GHS Hazard Statements:
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash-prone procedures. | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. Prevents eye irritation from dust or splashes.[4] |
| Hand Protection | Chemically resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and consider the breakthrough time of the glove material.[4] |
| Skin and Body Protection | Flame-retardant lab coat. An apron or full-body suit may be necessary for large quantities or potential spills. | Provides a barrier against skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Required when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[4] |
Operational Plan: Step-by-Step Handling
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Preparation:
-
Ventilation: Confirm that the chemical fume hood is functioning correctly. Ensure adequate general laboratory ventilation.[4][5]
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
Handling:
-
Weighing and Transfer: All weighing and transfers of the solid compound must be performed within a chemical fume hood to control dust and vapors.[4]
-
Avoid Contact: Prevent direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[1][6]
-
Tool Selection: Use non-sparking tools to prevent ignition sources.[1]
-
Container Management: Keep the container tightly closed when not in use.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[1]
-
Ingestion: Rinse mouth. Get medical help.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled and sealed container designated for hazardous chemical waste.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, labeled, and sealed hazardous waste container.[4]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or the environment.[1]
-
Arrange for disposal through a licensed professional waste disposal service.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
